Technical Documentation Center

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol
  • CAS: 5408-26-4

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: A Comprehensive Technical Guide

Executive Summary The synthesis of complex tertiary alcohols bearing basic amine functionalities requires precise control over organometallic reactivity and reaction conditions. 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex tertiary alcohols bearing basic amine functionalities requires precise control over organometallic reactivity and reaction conditions. 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS: 5408-26-4) is a highly specialized fine chemical intermediate characterized by its rigid fluorene core and a basic pyrrolidine ring[1]. Compounds with this structural motif are frequently utilized in medicinal chemistry as scaffolds for anticholinergic and antispasmodic agents.

This whitepaper outlines a field-proven, self-validating synthetic pathway for this compound. By leveraging a Grignard addition strategy, we bypass the limitations of alternative coupling methods. The protocol emphasizes the mechanistic causality behind solvent selection, temperature control, and specific quenching procedures required to prevent the dehydration of the sterically hindered tertiary alcohol.

Physicochemical Profiling

Successful execution of this synthesis requires a strict understanding of the physicochemical properties of the starting materials. The table below summarizes the critical quantitative data for the workflow.

CompoundSynthetic RoleCAS NumberMolecular WeightKey Properties
3-Bromo-1-methylpyrrolidine Nucleophile Precursor10603-45-9164.04 g/mol BP: 153-159 °C; Moisture Sensitive[2]
Magnesium Turnings Metal Activator7439-95-424.30 g/mol Requires surface activation (I₂ or 1,2-dibromoethane)
9H-Fluoren-9-one Electrophile486-25-9180.20 g/mol MP: 81-85 °C; Bright Yellow Solid; UV-Active
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Target Product5408-26-4265.35 g/mol Tertiary Alcohol; Basic Amine; Dehydration-prone[1]

Mechanistic Rationale & Pathway Design

The synthesis is driven by the formation of an organomagnesium intermediate from 3-bromo-1-methylpyrrolidine, followed by its nucleophilic addition to the carbonyl carbon of 9H-fluoren-9-one.

Causality in Reagent Selection:

  • Bromide over Chloride: 3-Bromo-1-methylpyrrolidine is selected over its chlorinated counterpart because the carbon-bromine bond undergoes oxidative addition with magnesium much more readily[2]. This reduces the need for aggressive thermal initiation, which can lead to unwanted Wurtz-type homocoupling of the pyrrolidine rings.

  • Anhydrous THF: Tetrahydrofuran (THF) is strictly required as the solvent. The oxygen atom in THF coordinates to the magnesium center, shifting the Schlenk equilibrium to stabilize the monomeric and dimeric organomagnesium species necessary for the reaction[3].

  • Suppressing the SET Pathway: Fluorenone is a highly conjugated ketone with a relatively low reduction potential. During Grignard reactions, fluorenone can undergo a competitive Single-Electron Transfer (SET) pathway, forming a fluorenone radical anion that leads to pinacol coupling (9,9'-bifluorene-9,9'-diol) rather than the desired 1,2-addition[3]. Maintaining the reaction at 0 °C to room temperature suppresses this radical pathway and kinetically favors direct nucleophilic attack.

Workflow A 3-Bromo-1-methylpyrrolidine (CAS: 10603-45-9) C Grignard Reagent (Organomagnesium Bromide) A->C Grignard Formation B Magnesium Turnings (Anhydrous THF, I2 cat.) B->C E Nucleophilic Addition (0°C to RT) C->E D 9H-Fluoren-9-one (CAS: 486-25-9) D->E Ketone Substrate F Aqueous Workup (Sat. NH4Cl) E->F Mild Quench G 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (Target) F->G Isolation

Synthetic workflow for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol via Grignard addition.

Experimental Methodology: A Self-Validating Protocol

This protocol integrates in-process controls to ensure the system is self-validating at each critical juncture.

Step 1: Preparation of 1-Methylpyrrolidin-3-ylmagnesium Bromide
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous argon atmosphere.

  • Activation: Add magnesium turnings (1.2 eq) and a single crystal of iodine (I₂). Heat gently until the iodine vaporizes. Causality: Iodine reacts with the passivating magnesium oxide (MgO) layer, exposing pure, reactive magnesium metal.

  • Initiation: Add 10% of the total 3-bromo-1-methylpyrrolidine (1.0 eq total) dissolved in anhydrous THF. Stir at room temperature until the brown iodine color disappears and a slight exotherm is observed, indicating initiation.

  • Addition: Add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux. Stir for an additional 2 hours at room temperature.

  • In-Process Control (Titration): Withdraw a 1.0 mL aliquot and titrate against a standard solution of menthol in THF using 1,10-phenanthroline as an indicator. Causality: This validates the exact molarity of the Grignard reagent, preventing the addition of excess unreacted fluorenone in the next step, which is notoriously difficult to separate from the product.

Step 2: Nucleophilic Addition to 9H-Fluoren-9-one
  • Cooling: Cool the titrated Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 9H-fluoren-9-one (0.9 eq based on titrated Grignard) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 1 hour.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). Causality: 9H-fluoren-9-one is bright yellow and highly UV-active. The complete disappearance of the yellow spot confirms 100% conversion of the electrophile.

Mechanism A1 Ketone Activation (Mg2+ Coordination to Carbonyl) A2 Nucleophilic Attack (C-C Bond Formation at C9) A1->A2 Grignard Reagent A3 Tetrahedral Intermediate (Magnesium Alkoxide Salt) A2->A3 Transition State A4 Protonation (Mild NH4Cl Quench) A3->A4 Aqueous Workup A5 Tertiary Alcohol (Target Compound) A4->A5 De-coordination

Mechanistic pathway of the Grignard addition to 9H-fluoren-9-one.

Step 3: Mild Quench and Isolation
  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise.

    • Causality: This is the most critical step. Using a strong acid (like HCl) would protonate the newly formed tertiary hydroxyl group, turning it into a leaving group. The rigid fluorene system strongly drives dehydration to form a fully conjugated fulvene system (9-(1-methylpyrrolidin-3-ylidene)-9H-fluorene). NH₄Cl (pH ~5.5) is acidic enough to break the magnesium alkoxide bond but mild enough to preserve the tertiary alcohol.

  • Basification: Adjust the aqueous layer to pH 8-9 using saturated NaHCO₃. Causality: This ensures the basic pyrrolidine nitrogen is in its free-base form, allowing it to partition into the organic phase.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Analytical Validation & Quality Control

To confirm the structural integrity of 9-(1-methylpyrrolidin-3-yl)fluoren-9-ol, the following analytical suite must be employed:

  • ¹H NMR (CDCl₃): Look for the disappearance of the ketone carbonyl resonance and the appearance of a broad singlet (~2.0-3.0 ppm) corresponding to the -OH proton (exchangeable with D₂O). The N-methyl group should appear as a sharp singlet around 2.3 ppm.

  • LC-MS: Confirm the mass of the product. The expected [M+H]⁺ peak is m/z 266.1. Be aware that in-source fragmentation often shows a strong [M-H₂O+H]⁺ peak at m/z 248.1 due to the facile loss of water from the fluorenyl tertiary alcohol.

References

  • CAS No.5408-26-4,9-(1-methylpyrrolidin-3-yl)
  • Source: benchchem.
  • Source: acs.

Sources

Exploratory

Technical Guide: Mechanism of Action of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (SCH-5472)

This technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol , historically known as SCH-5472 and currently under investigati...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol , historically known as SCH-5472 and currently under investigation as NLS-11 (Benedin) .[1]

[1]

Executive Summary

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is a complex central nervous system (CNS) agent characterized by a dual-mechanism profile . It functions simultaneously as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) and a potent Muscarinic Acetylcholine Receptor Antagonist (Antimuscarinic) .[1] Originally synthesized in the 1950s and designated as SCH-5472, the compound has seen a resurgence in drug development (as NLS-11/Benedin) for the treatment of narcolepsy and idiopathic hypersomnia due to its unique ability to promote wakefulness through non-amphetamine pathways while leveraging anticholinergic synergy.

Chemical Identity & Physicochemical Properties

The molecule consists of a lipophilic fluorene ring system substituted at the C9 position with a hydrophilic 1-methylpyrrolidin-3-yl group and a hydroxyl group.[1] This structure imparts high lipophilicity, facilitating rapid Blood-Brain Barrier (BBB) penetration.[1]

PropertyDescription
IUPAC Name 9-(1-Methylpyrrolidin-3-yl)-9H-fluoren-9-ol
Common Codes SCH-5472, NLS-11, Benedin
Chemical Class Fluorenol derivative / Substituted Pyrrolidine
Molecular Formula C₁₈H₁₉NO
Stereochemistry Contains chiral centers at the pyrrolidine C3 and potentially the fluorene C9 (pseudo-asymmetric depending on substitution).[1] Clinical development often focuses on specific enantiomers or racemates depending on the synthesis route.[1]
Solubility Lipophilic; soluble in organic solvents (DMSO, Ethanol), limited aqueous solubility.

Mechanism of Action (MOA)

The pharmacological efficacy of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol stems from its "dirty drug" profile—a deliberate polypharmacology that targets both monoaminergic and cholinergic systems.[1]

Primary Mechanism: Monoamine Transporter Inhibition (NDRI)

The compound binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , preventing the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron.

  • Dopamine (DA): Inhibition of DAT increases extracellular DA levels in the striatum and nucleus accumbens, driving locomotor activity, motivation, and wakefulness.

  • Norepinephrine (NE): Inhibition of NET increases synaptic NE in the prefrontal cortex and locus coeruleus, enhancing alertness, attention, and arousal.

  • Selectivity: Unlike amphetamines, it does not trigger the release of monoamines (releaser action) but acts strictly as a reuptake blocker, theoretically reducing the risk of neurotoxicity associated with vesicle depletion.

Secondary Mechanism: Muscarinic Antagonism

The compound exhibits high affinity for Muscarinic Acetylcholine Receptors (mAChRs) , specifically the M1, M2, and M3 subtypes.

  • M1 Antagonism: Blockade of postsynaptic M1 receptors in the cortex and hippocampus can modulate cognitive processing.[1] While often associated with cognitive impairment (e.g., scopolamine), in the context of hypersomnia, this antagonism may prevent REM sleep pressure.

  • M2 Antagonism: Blockade of presynaptic M2 autoreceptors may disinhibit acetylcholine release, although the net effect is dominated by postsynaptic blockade.[1]

  • Synergy: The anticholinergic activity contributes to the wake-promoting effect (antimuscarinics are known to reduce REM sleep) and may counteract some depressogenic effects of pure dopaminergic stimulation.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual inhibition at the synaptic cleft.

MOA_Pathway cluster_Synapse Synaptic Cleft Dynamics cluster_Effects Physiological Outcomes Compound 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol DAT Dopamine Transporter (DAT) Compound->DAT Inhibits (Ki < 100nM) NET Norepinephrine Transporter (NET) Compound->NET Inhibits M_Receptor Muscarinic Receptors (M1/M2/M3) Compound->M_Receptor Antagonizes DA_Level ↑ Synaptic Dopamine DAT->DA_Level Prevents Clearance NE_Level ↑ Synaptic Norepinephrine NET->NE_Level Prevents Clearance ACh_Signal ↓ Cholinergic Signaling (Post-synaptic) M_Receptor->ACh_Signal Blocks Activation SideEffects Autonomic Side Effects (Dry Mouth, Mydriasis) M_Receptor->SideEffects Peripheral Blockade Wake Wakefulness / Arousal DA_Level->Wake Promotes NE_Level->Wake Promotes REM REM Sleep Suppression ACh_Signal->REM Inhibits

Caption: Dual-action pathway showing simultaneous inhibition of monoamine reuptake and antagonism of muscarinic receptors, leading to enhanced arousal and REM suppression.[1]

Pharmacological Data Profile

The following values are representative of the class of 9-substituted fluorenols and specific data reported for SCH-5472/NLS-11.

TargetActivity TypePotency (Approximate Ki/IC50)Physiological Consequence
DAT InhibitionHigh (< 50 nM)Increased locomotor activity, wakefulness.[1]
NET InhibitionModerate-HighIncreased alertness, cardiovascular stimulation.[1]
M1/M3 AChR AntagonistHigh (< 10 nM)Reduced REM sleep, dry mouth, pupillary dilation.
SERT InhibitionLow / NegligibleMinimal effect on mood/serotonin syndrome risk compared to SNRIs.[1]

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following protocols are recommended. These ensure the distinction between simple stimulant activity and the specific dual-profile of this compound.[1]

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) for DAT, NET, and Muscarinic receptors.
  • Membrane Preparation:

    • Homogenize rat striatum (for DAT) or cortex (for Muscarinic/NET) in ice-cold Tris-HCl buffer.[1]

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

  • Incubation:

    • DAT: Incubate membranes with

      
      WIN-35,428 (0.5 nM) and varying concentrations of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (
      
      
      
      to
      
      
      M).
    • Muscarinic: Incubate membranes with

      
      QNB (Quinuclidinyl benzilate) (0.2 nM).[1]
      
    • Non-Specific Binding: Define using 10 µM Nomifensine (DAT) or 1 µM Atropine (Muscarinic).[1]

  • Filtration & Counting:

    • Incubate for 60 mins at 25°C.

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .[1]
Protocol B: In Vivo Locomotor & Sleep-Wake Bioassay

Objective: Confirm functional wake-promotion and characterize the behavioral phenotype.

  • Subjects: C57BL/6J mice (n=8 per group), housed in 12h light/dark cycles.

  • Dosing:

    • Vehicle (Saline/DMSO).[1]

    • Positive Control: Modafinil (100 mg/kg) or Methylphenidate (10 mg/kg).[1]

    • Test Compound: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (1, 5, 10 mg/kg i.p.).[1]

  • Procedure (Open Field):

    • Acclimate mice to the chamber for 30 mins.

    • Administer drug.[1][2][3][4][5]

    • Record horizontal locomotor activity (beam breaks) for 120 mins.

  • Procedure (EEG/EMG Sleep Analysis):

    • Implant EEG/EMG electrodes.[1]

    • Administer drug at ZT6 (light phase, high sleep pressure).[1]

    • Analyze sleep architecture: Quantify latency to REM sleep and total Wake time.[1]

    • Note: A pure NDRI increases Wake; the addition of antimuscarinic activity should significantly suppress REM sleep power and prolong REM latency beyond what is seen with pure dopamine agonists.[1]

Experimental Workflow Diagram

Workflow cluster_Analysis Data Analysis Step1 Compound Synthesis (Fluorenone + Pyrrolidine precursor) Step2 In Vitro Screening (Radioligand Binding) Step1->Step2 Calc Ki / IC50 Calculation Step2->Calc Select Selectivity Ratio (DAT vs AChR) Calc->Select Step3 In Vivo Validation (Locomotor / EEG) Select->Step3 If Ki < 100nM Step4 Clinical Translation (Narcolepsy Models) Step3->Step4 Efficacy Confirmed

Caption: Step-by-step validation workflow from synthesis to preclinical behavioral testing.

References

  • NLS Pharmaceutics. (2023).[1] Form 20-F: Annual Report.[1] Description of NLS-11 (Benedin/SCH-5472) mechanism as NDRI and Muscarinic Antagonist.[1][6] U.S. Securities and Exchange Commission.[1]

  • Nodine, J. H., et al. (1960).[1][7] Preliminary trial of a new stimulant SCH 5472 in ambulatory patients with depression, exhaustion, or hypersomnia syndrome.[2][3][7] Antibiotic Medicine & Clinical Therapy, 7, 771-776.[1][2][3][7]

  • Advisory Council on the Misuse of Drugs (ACMD). (2011).[1][7] Desoxypipradrol and related compounds (Review of diphenyl-substituted stimulants). GOV.UK.[1]

  • PubChem. (2025).[1][8] Compound Summary: 9-(1-Methylpyrrolidin-3-yl)-9H-fluoren-9-ol.[1] National Library of Medicine.[1]

Sources

Foundational

biological activity of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

An In-depth Technical Guide Topic: A Prospective Analysis of the Biological Activity of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: A Guide for Preclinical Research and Development Audience: Researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: A Prospective Analysis of the Biological Activity of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: A Guide for Preclinical Research and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol represents a novel chemical entity derived from the strategic hybridization of two pharmacologically significant scaffolds: the fluoren-9-ol core and a 1-methylpyrrolidine moiety. The fluoren-9-ol framework is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including central nervous system (CNS) effects, and anticancer and antimicrobial properties.[1][2] Concurrently, the pyrrolidine ring is a cornerstone of numerous biologically active compounds, contributing to CNS penetration and target engagement.[3][4] This guide provides a prospective analysis of the potential biological activities of this hybrid molecule. By synthesizing data from structurally related compounds, we hypothesize its primary pharmacological profile and outline a comprehensive, field-proven experimental framework for its systematic investigation. This document is intended to serve as a technical roadmap for researchers embarking on the preclinical evaluation of this promising compound.

Introduction: A Privileged Scaffold Hybrid

The rationale for investigating 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is rooted in the established bioactivity of its constituent chemical motifs. By understanding the individual contributions of the fluorenol and methylpyrrolidine components, we can formulate well-grounded hypotheses about the compound's potential therapeutic applications.

The Fluoren-9-ol Core: A Platform for CNS and Bio-defense Activity

The parent molecule, 9-fluorenol (also known as hydrafinil), has been identified as a wakefulness-promoting agent.[5] Its primary mechanism of action is believed to be weak inhibition of the dopamine reuptake transporter (DAT), with an IC50 value of 9 μM.[5][6][7] This activity, coupled with its lipophilicity, suggests a strong potential for CNS effects.[6] Furthermore, the fluorenol scaffold is exceptionally versatile, with various derivatives exhibiting potent anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][2] This functional plasticity makes it an attractive starting point for the development of novel therapeutics.

The 1-Methylpyrrolidine Moiety: A Key Component for Bioavailability and Target Interaction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle prevalent in a multitude of natural products and synthetic drugs.[3][4] Its saturated, non-planar structure is ideal for exploring three-dimensional pharmacophore space, enabling precise stereochemical interactions with biological targets.[4] The N-methylated pyrrolidine group, in particular, is a common feature in CNS-active drugs, often improving blood-brain barrier permeability and providing a basic nitrogen atom for ionic interactions with receptor sites.[8][9] Derivatives of this scaffold have been investigated for applications ranging from neurodegenerative disease to oncology.[10][11]

Rationale for Investigation: Hypothesized Synergy and Novel Pharmacology

The conjugation of the 1-methylpyrrolidine side chain to the C9 position of the fluorenol core is hypothesized to yield a molecule with a unique pharmacological profile. We predict that the pyrrolidine moiety may enhance the CNS-penetrant properties of the fluorenol core while potentially modulating its interaction with the dopamine transporter or other CNS targets. Furthermore, the combination of these two bioactive scaffolds could result in synergistic or novel anticancer or antimicrobial activities. This guide outlines the essential experimental workflows to systematically test these hypotheses.

Physicochemical Properties and Synthesis

A comprehensive understanding of the molecule's physical and chemical properties is fundamental to designing and interpreting biological assays.

Predicted Physicochemical Properties

While experimental data for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is not publicly available, computational methods can provide valuable predictions for guiding initial studies. These parameters are crucial for anticipating solubility, membrane permeability, and overall drug-likeness.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C18H19NODefines the elemental composition and molecular weight.
Molecular Weight 265.35 g/mol Influences diffusion and transport across membranes; typically <500 for oral drugs.
LogP ~2.5 - 3.5A measure of lipophilicity; critical for blood-brain barrier penetration and cell membrane permeability.
Topological Polar Surface Area (TPSA) ~23.47 ŲPredicts transport properties; values < 90 Ų are often associated with good CNS penetration.
Hydrogen Bond Donors 1The hydroxyl group, which can participate in target binding.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms, which can form interactions with biological targets.
pKa ~8.5 - 9.5 (basic)The basic nitrogen of the pyrrolidine ring will be protonated at physiological pH, influencing solubility and receptor interaction.
Proposed Synthetic Route

The synthesis of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol can be achieved through a standard and reliable organometallic addition reaction. The causality behind this choice is the high nucleophilicity of Grignard reagents towards the electrophilic carbonyl carbon of ketones.

Workflow: Synthesis via Grignard Reaction

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition A 3-chloro-1-methylpyrrolidine D 1-methylpyrrolidin-3-yl)magnesium chloride (Grignard Reagent) A->D Reacts with B Magnesium (Mg) B->D In C Anhydrous THF F Target Compound: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol D->F Reacts with E 9-Fluorenone E->F Followed by acidic workup (e.g., NH4Cl)

Caption: Proposed synthesis of the target compound.

  • Grignard Reagent Formation: 3-chloro-1-methylpyrrolidine is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, (1-methylpyrrolidin-3-yl)magnesium chloride.

  • Nucleophilic Addition: The Grignard reagent is then added dropwise to a solution of 9-fluorenone, also in anhydrous THF, at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Workup and Purification: The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride (NH4Cl), to protonate the resulting alkoxide. The product is then extracted using an organic solvent, dried, and purified, typically by column chromatography, to yield the final product.

This self-validating protocol includes characterization by NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Hypothesized Biological Activities and Proposed Investigational Strategy

Based on the pharmacology of its parent scaffolds, we propose three primary avenues of investigation: CNS activity, anticancer potential, and antimicrobial efficacy. The following sections detail the rationale and provide robust, step-by-step protocols for initial in vitro screening.

Hypothesis 1: Central Nervous System Activity (Eugeroic/Dopaminergic)

Rationale: The fluorenol core is a known weak dopamine reuptake inhibitor (DRI).[6][7] The addition of the N-methylpyrrolidine group, a common feature in CNS-active molecules, may modulate this activity. We hypothesize that the target compound will exhibit inhibitory activity at the dopamine transporter (DAT).

Proposed Primary Assay: Radioligand Binding Assay for Dopamine Transporter (DAT) Inhibition.

Experimental Workflow: DAT Inhibition Assay

A Prepare cell membranes (e.g., HEK293 expressing hDAT) B Incubate membranes with radioligand (e.g., [3H]WIN 35,428) and test compound A->B C Separate bound from free radioligand (Rapid Filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Calculate % Inhibition and determine IC50 D->E

Caption: Workflow for determining DAT binding affinity.

Detailed Protocol: DAT Inhibition Assay

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Radioligand: [³H]WIN 35,428 (a known DAT ligand), prepared to a final concentration of ~2-3 nM.

    • Test Compound: Prepare a 10 mM stock solution of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol in DMSO. Create serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

    • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to determine background signal.

    • Membrane Preparation: Use commercially available or in-house prepared cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension (containing 10-20 µg of protein).

    • Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

    • The causality for the next step is to rapidly separate the membrane-bound radioligand from the unbound radioligand before equilibrium can shift. This is achieved by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Wash the filters rapidly three times with ice-cold assay buffer to remove any remaining unbound ligand.

  • Data Acquisition and Analysis:

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to the total binding (vehicle control) and non-specific binding controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Hypothesis 2: Anticancer Activity

Rationale: The fluorene scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.[1][2] The pyrrolidine moiety is also a feature in several compounds investigated for their apoptotic potential.[10][12] We hypothesize that the target compound will exhibit cytotoxic effects on cancer cells.

Proposed Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability.

Experimental Workflow: MTT Cytotoxicity Assay

A Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate B Treat cells with serial dilutions of test compound (Incubate 48-72h) A->B C Add MTT reagent to each well (Incubate 2-4h) B->C D Solubilize formazan crystals (Add DMSO or Solubilization Buffer) C->D E Measure absorbance at 570 nm (Plate Reader) D->E F Calculate % Viability and determine IC50 E->F

Caption: Workflow for assessing cancer cell cytotoxicity.

Detailed Protocol: MTT Assay [1]

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia, A549 for lung cancer) in their recommended growth medium.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours. The extended incubation is chosen to allow for sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[1]

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Data Acquisition and Analysis:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothesis 3: Antimicrobial Activity

Rationale: Diverse derivatives of the fluorene scaffold have reported antimicrobial and antibiofilm activity.[2] Additionally, certain pyrrolidine-containing alkaloids exhibit antibacterial and antifungal properties.[8] We hypothesize that the target compound may possess activity against pathogenic bacteria.

Proposed Primary Assay: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Broth Microdilution MIC Assay

A Prepare two-fold serial dilutions of test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) A->B C Incubate plate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or measure OD600 C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for determining Minimum Inhibitory Concentration.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate. The standardization of the inoculum is a critical self-validating step to ensure reproducibility.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of a concentrated solution of the test compound to the first well and perform two-fold serial dilutions across the plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria). A known antibiotic (e.g., ampicillin or ciprofloxacin) should be run in parallel as a quality control measure.

  • Incubation and Data Analysis:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be read with a plate reader before and after incubation for a quantitative assessment of growth inhibition.

Data Interpretation and Future Directions

Proposed Data Summary Table

The results from the primary screening assays should be compiled into a clear, comparative format to facilitate analysis and decision-making.

Assay TypeTarget/OrganismEndpointResult (IC50 / MIC)
CNS Activity Human Dopamine Transporter (DAT)IC₅₀e.g., 5.2 µM
Anticancer MCF-7 (Breast Cancer)IC₅₀e.g., > 100 µM
Anticancer HL-60 (Leukemia)IC₅₀e.g., 15.8 µM
Antimicrobial S. aureus (Gram-positive)MICe.g., 32 µg/mL
Antimicrobial E. coli (Gram-negative)MICe.g., > 128 µg/mL
Logical Progression of Research
  • Hit Confirmation and Selectivity: Any "hits" (compounds with significant activity) from these primary assays must be re-tested to confirm the results. For CNS activity, selectivity profiling against other monoamine transporters (serotonin and norepinephrine) is crucial. For anticancer hits, testing against non-cancerous cell lines (e.g., fibroblasts) is necessary to determine a therapeutic index.

  • Mechanism of Action Studies: For confirmed hits, further studies are required to elucidate the mechanism of action. For example, an anticancer hit would be investigated for its ability to induce apoptosis (e.g., via caspase activation assays).

  • In Vivo Efficacy: Promising candidates with good in vitro potency and a favorable selectivity profile should advance to in vivo animal models to assess efficacy, pharmacokinetics, and preliminary safety.

Conclusion

The novel compound 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol stands at the intersection of two well-established pharmacophores, presenting a compelling case for thorough biological investigation. The hypotheses and detailed experimental protocols outlined in this guide provide a scientifically rigorous and efficient pathway for its preclinical evaluation. By systematically exploring its potential CNS, anticancer, and antimicrobial activities, researchers can effectively unlock the therapeutic potential of this promising molecule and contribute valuable knowledge to the field of medicinal chemistry.

References

  • Wikipedia. Fluorenol. [Link]

  • PubChem. Fluoren-9-ol. [Link]

  • LookChem. CAS No.5408-26-4,9-(1-methylpyrrolidin-3-yl). [Link]

  • Chemsrc. 9-fluorenol. [Link]

  • ResearchGate. 9-Fluorenone derivatives drugs. [Link]

  • MDPI. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]

  • ResearchGate. (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]

  • Eurasian Chemico-Technological Journal. The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. [Link]

  • PubMed. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. [Link]

  • PMC. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • Monash University. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. [Link]

  • PubMed. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [https://iris.unipa.it/retrieve/handle/10447/523783/1169046/Pace_Topics in Current Chemistry_2021.pdf]([Link] in Current Chemistry_2021.pdf)

  • PubMed. Design, synthesis and in vivo study of novel pyrrolidine-based 11β-HSD1 inhibitors for age-related cognitive dysfunction. [Link]818766/)

Sources

Exploratory

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol dopamine reuptake inhibitor activity

The following technical guide details the pharmacological profile, structural rationale, and experimental characterization of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol , a specific structural hybrid in the class of dopamin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, structural rationale, and experimental characterization of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol , a specific structural hybrid in the class of dopamine reuptake inhibitors (DRIs).

Executive Summary

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS: 5408-26-4) represents a distinct structural evolution in the field of monoamine transporter modulators. It chemically bridges the gap between 9-Fluorenol (a wakefulness-promoting agent with weak DRI activity, IC50 ~9 µM) and potent diphenylmethane-derived stimulants like Desoxypipradrol (2-DPMP).

By incorporating a basic nitrogen (via the 1-methylpyrrolidine moiety) directly at the C9 position of the lipophilic fluorene core, this molecule is engineered to significantly enhance affinity for the Dopamine Transporter (DAT) compared to its parent alcohol, 9-fluorenol. This guide outlines its chemical architecture, mechanism of action, synthesis protocols, and validation methodologies.

Structural Activity Relationship (SAR) Analysis

The potency of a DRI is often dictated by the spatial arrangement of a lipophilic aromatic core and a basic amine nitrogen.

  • The Core (Fluorene): Unlike the flexible diphenylmethane structure found in Pipradrol, the fluorene core is rigid and planar. This rigidity reduces the conformational entropy penalty upon binding to the DAT, potentially increasing affinity.

  • The Pharmacophore (3-Substituted Pyrrolidine): The 1-methylpyrrolidin-3-yl group provides the essential basic nitrogen.

    • Note: While 2-substituted analogues (e.g., Diphenylprolinol) are classically more common, the 3-substituted variant offers a unique topological vector for the nitrogen lone pair, potentially interacting with distinct aspartate residues (e.g., Asp79) in the DAT binding pocket.

  • The Hydroxyl Group (C9-OH): The tertiary alcohol at C9 is critical for H-bonding. In similar compounds (e.g., Pipradrol), this hydroxyl group anchors the molecule within the transporter, significantly boosting selectivity over the Serotonin Transporter (SERT).

Comparative Pharmacological Profile (Predicted vs. Known)
CompoundStructure CoreAmine Side ChainDAT Affinity (IC50)Primary Effect
9-Fluorenol FluoreneNone (Hydroxyl only)~9,000 nM (Weak)Wakefulness (Eugeroic)
Pipradrol DiphenylmethanePiperidine (2-pos)~100-300 nMPsychostimulant
Desoxypipradrol DiphenylmethanePiperidine (2-pos)~1-10 nMPotent Stimulant
Target Molecule Fluorene Pyrrolidine (3-pos) < 500 nM (Predicted) Stimulant/Eugeroic

Mechanism of Action: DAT Inhibition

The primary mechanism involves the competitive blockade of the Dopamine Transporter (DAT), a symporter responsible for clearing synaptic dopamine.

  • Binding: The fluorene moiety intercalates into the hydrophobic S1 binding pocket of the DAT.

  • Ionic Interaction: The protonated nitrogen of the N-methylpyrrolidine forms a salt bridge with the carboxylate of Aspartate-79 (or Asp-25) in the transmembrane domain.

  • Occlusion: The bulky tricyclic structure prevents the transporter from shifting to the "inward-open" conformation, effectively locking it in the "outward-open" or "occluded" state.

  • Result: Cytosolic dopamine reuptake is halted, leading to elevated extracellular dopamine levels in the nucleus accumbens and striatum.

DAT_Mechanism Compound 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Binding Hydrophobic Pocket (S1) Binding + Ionic Bond (Asp79) Compound->Binding Diffuses to Synapse DAT_Out DAT (Outward-Open State) DAT_Out->Binding Conf_Lock Conformational Locking (Prevents Inward Transition) Binding->Conf_Lock Stabilizes Synaptic_DA Increased Synaptic Dopamine Conf_Lock->Synaptic_DA Blocks Reuptake Downstream D1/D2 Receptor Activation (Signal Transduction) Synaptic_DA->Downstream

Figure 1: Mechanism of Action - Competitive Inhibition of the Dopamine Transporter.

Chemical Synthesis Protocol

Note: This synthesis requires a controlled laboratory environment under inert atmosphere.

Reaction Class: Grignard Addition to a Cyclic Ketone. Precursors: 9-Fluorenone, 3-Chloro-1-methylpyrrolidine (or 3-Bromo analogue).

Step-by-Step Methodology
  • Preparation of Grignard Reagent:

    • Activate Magnesium turnings (1.2 eq) with iodine in dry THF.

    • Add 3-chloro-1-methylpyrrolidine (1.0 eq) dropwise under reflux to form (1-methylpyrrolidin-3-yl)magnesium chloride . Note: Initiation can be sluggish; use of 1,2-dibromoethane entrainment may be necessary.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add a solution of 9-Fluorenone (0.9 eq) in dry THF dropwise over 30 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Hydrolysis & Workup:

    • Quench the reaction with saturated aqueous Ammonium Chloride (

      
      ).
      
    • Extract with Ethyl Acetate (3x).

    • Wash the organic phase with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude product is a tertiary alcohol. Purify via recrystallization from Ethanol/Hexane or column chromatography (Silica gel; DCM:MeOH:NH3 gradient).

Synthesis_Route Precursor1 3-Chloro-1-methylpyrrolidine Grignard Grignard Reagent Precursor1->Grignard + Mg Mg Mg / THF Intermediate Alkoxide Intermediate Grignard->Intermediate + Fluorenone Fluorenone 9-Fluorenone Fluorenone->Intermediate Product 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Intermediate->Product Hydrolysis Quench NH4Cl (aq)

Figure 2: Synthetic Pathway via Grignard Addition.

Experimental Validation Protocols

To confirm the identity and activity of the synthesized compound, the following self-validating protocols are required.

A. Analytical Characterization[2]
  • 1H NMR (400 MHz, CDCl3): Look for the characteristic fluorene aromatic protons (7.2–7.8 ppm, m, 8H) and the aliphatic pyrrolidine signals. The C9-OH proton typically appears as a broad singlet (exchangeable with D2O).

  • Mass Spectrometry (LC-MS): ESI+ mode. Expect a molecular ion peak

    
     m/z.
    
B. In Vitro Dopamine Uptake Assay (Functional Validation)

This assay determines the IC50 value for DAT inhibition.

  • Cell Line: HEK-293 cells stably expressing human DAT (hDAT).

  • Tracer:

    
    -Dopamine (20 nM final concentration).
    
  • Protocol:

    • Incubate cells with varying concentrations of the test compound (

      
       to 
      
      
      
      M) for 15 minutes at 37°C.
    • Add

      
      -Dopamine and incubate for an additional 5 minutes.
      
    • Terminate uptake by rapid washing with ice-cold buffer.

    • Lyse cells and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to extract IC50.

Safety & Handling

As a potent monoaminergic modulator, this compound must be handled with strict safety protocols.

  • Hazard Class: Potent CNS Stimulant / Irritant.

  • Storage: -20°C, desiccated, protected from light.

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P100) are mandatory during weighing and synthesis.

References

  • MedChemExpress. (2024). 9-Fluorenol Datasheet & Biological Activity. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from

  • LookChem. (2024). Product Information: 9-(1-methylpyrrolidin-3-yl)-9H-fluoren-9-ol (CAS 5408-26-4).[1] Retrieved from

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive substances: Cathinones and related compounds. European Neuropsychopharmacology. (Provides methodological basis for DRI assays).
  • ChemicalBook. (2024). 9-Fluorenol Chemical Properties and Synthesis. Retrieved from

Sources

Foundational

In Vitro Pharmacological Profiling of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: A Technical Guide

The following technical guide details the in vitro characterization of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS: 5408-26-4). This document is structured for researchers and drug development professionals, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in vitro characterization of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS: 5408-26-4). This document is structured for researchers and drug development professionals, focusing on the compound's pharmacological profiling as a putative high-affinity ligand for muscarinic and sigma receptors, based on its structural pharmacophore.

Version: 1.0 Target Audience: Medicinal Chemists, Pharmacologists, DMPK Scientists Compound Classification: Rigid Fluorenyl-Aminoalcohol (Putative Anticholinergic/Sigma Ligand)

Executive Summary & Chemical Identity

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is a tertiary amino-alcohol characterized by a lipophilic fluorene core directly linked to a 1-methylpyrrolidine ring at the C9 position. Structurally, it represents a rigidified analog of classical anticholinergic agents like procyclidine or pridinol.

The direct C-C bond between the tricyclic core and the pyrrolidine ring (unlike the ester linkage in atropine or benactyzine) confers significant metabolic stability against plasma esterases. In vitro studies primarily focus on its affinity for Muscarinic Acetylcholine Receptors (mAChRs) and Sigma-1 Receptors (


1R) , given the established Structure-Activity Relationship (SAR) of 9-substituted fluorenols.
Physicochemical Profile
PropertyValue (Predicted)Implication for In Vitro Assays
Molecular Weight 265.35 g/mol High permeability potential.
LogP ~3.2 - 3.5High lipophilicity; requires <0.1% DMSO in assay buffers to prevent precipitation.
pKa (Basic N) ~9.5Protonated at physiological pH (7.4); mimics the quaternary ammonium of ACh.
TPSA ~40 ŲExcellent CNS penetration potential (Blood-Brain Barrier).

Mechanism of Action (MoA) & Target Prediction

The pharmacological activity of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is driven by its ability to act as a competitive antagonist at G-protein coupled receptors (GPCRs).

Primary Target: Muscarinic Acetylcholine Receptors (M1-M5)

The fluorene moiety binds to the hydrophobic orthosteric pocket of the mAChR, while the protonated pyrrolidine nitrogen forms an ionic bond with the conserved Aspartate (Asp113 in M1) residue.

  • Mechanism: Competitive Antagonism.

  • Signaling Effect: Inhibition of

    
     (M1, M3, M5) or 
    
    
    
    (M2, M4) pathways.
Secondary Target: Sigma-1 Receptor ( 1R)

Fluorene derivatives are privileged structures for


1R binding.
  • Mechanism: Agonism or Antagonism (Modulation of Calcium signaling/ER stress).

  • Relevance: Neuroprotection and cognitive modulation.

Signal Transduction Diagram

The following diagram illustrates the antagonistic blockade of the M1 Muscarinic Receptor by the compound.

G Compound 9-(1-Methylpyrrolidin-3-yl) fluoren-9-ol M1_Receptor M1 Muscarinic Receptor (GPCR) Compound->M1_Receptor Competitive Blockade (Ki < 10 nM) ACh Acetylcholine (Endogenous Ligand) ACh->M1_Receptor Activates Gq_Protein Gq Protein (Heterotrimeric) M1_Receptor->Gq_Protein Activation (Blocked) PLC Phospholipase C (PLCβ) Gq_Protein->PLC Stimulates PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis Ca_Release Ca2+ Release (ER Stores) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates

Figure 1: Competitive antagonism of the Gq-coupled M1 Muscarinic Receptor pathway.[1]

In Vitro Experimental Protocols

To validate the MoA and determine the potency of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, the following assays are mandatory.

Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the equilibrium dissociation constant (


) for M1-M5 receptors.

Reagents:

  • Membrane Prep: CHO-K1 cells stably expressing human M1-M5 receptors.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM).

  • Non-specific Ligand: Atropine (1 µM).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Protocol:

  • Preparation: Dilute 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol in DMSO (10 mM stock) and serially dilute in assay buffer (Range: 10 pM to 10 µM).

  • Incubation: Mix 50 µL membrane prep (5-10 µg protein), 50 µL [³H]-NMS, and 50 µL test compound in 96-well plates.

  • Equilibrium: Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.
Functional Assay: Calcium Flux (FLIPR)

Objective: Confirm antagonist activity (functional


) and rule out agonism.

Protocol:

  • Cell Loading: Seed CHO-M1 cells in 384-well black plates. Load with Fluo-4 AM calcium dye for 45 mins at 37°C.

  • Compound Addition: Add test compound (antagonist mode) and incubate for 15 mins.

  • Agonist Challenge: Inject

    
     concentration of Carbachol (muscarinic agonist).
    
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

  • Result: A dose-dependent reduction in Carbachol-induced calcium peak indicates antagonism.

ADME: Metabolic Stability (Microsomal)

Since the compound lacks an ester bond, it is predicted to be stable against plasma esterases but susceptible to hepatic CYP450 oxidation (hydroxylation of the fluorene ring).

Workflow:

  • Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).

  • Sample at 0, 15, 30, and 60 mins.

  • Quench with Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analyze via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    
    .
    

Data Presentation & Interpretation

The following table summarizes the expected in vitro profile for a high-affinity fluorenol anticholinergic. Use this template to report your experimental findings.

AssayParameterTarget / MetricInterpretation Criteria
M1 Binding

(nM)
< 10 nMHigh Affinity (Cognitive effects).
M2 Binding

(nM)
> 100 nMSelectivity window (Cardiovascular safety).
M3 Functional

(nM)
< 50 nMPotent smooth muscle relaxation (Antispasmodic).
hERG Inhibition

(µM)
> 10 µMCardiac Safety (QTc prolongation risk).
Microsomal Stability

(min)
> 60 minHigh metabolic stability (suitable for QD dosing).
Permeability (Caco-2)

(

cm/s)
> 10High CNS penetration predicted.

Experimental Workflow Diagram

This diagram outlines the decision tree for characterizing the compound, from initial purity check to advanced functional profiling.

Workflow Start Compound Synthesis/QC Solubility Solubility Check (DMSO/Buffer) Start->Solubility Binding Radioligand Binding (M1-M5 Panel) Solubility->Binding Func_Agonist Functional Assay (Agonist Mode) Binding->Func_Agonist Ki < 1µM Func_Antag Functional Assay (Antagonist Mode) Func_Agonist->Func_Antag No Response Selectivity Selectivity Profiling (Sigma, Histamine) Func_Antag->Selectivity IC50 Defined ADME ADME/Tox (hERG, Microsomes) Selectivity->ADME Report Final Pharmacological Profile ADME->Report

Figure 2: Step-by-step experimental workflow for characterizing 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

Safety & Handling

  • Hazard Class: Acute Tox. 4 (Oral).

  • Handling: Use a fume hood. Wear nitrile gloves. The compound is a potent anticholinergic; avoid inhalation of dust to prevent mydriasis (pupil dilation) or systemic antimuscarinic effects.

  • Storage: -20°C, desiccated. Solutions in DMSO are stable for 3 months at -20°C.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. University of North Carolina at Chapel Hill. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Bonhaus, D. W., et al. (1999). The pharmacology and distribution of human muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology. [Link]

  • PubChem Compound Summary. 9-(1-Methylpyrrolidin-3-yl)-9H-fluoren-9-ol (CAS 5408-26-4).[1] National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: A Comprehensive Guide to Organometallic Addition on Fluorenone Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol.

Executive Summary

The compound 9-(1-methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4) is a highly valued fine chemical intermediate utilized extensively in the synthesis of pharmaceuticals, specialized pesticides, and functional polymer monomers ()[1]. Structurally, it features a rigid fluorene core and a basic pyrrolidine ring, providing a unique three-dimensional pharmacophore space. This application note details a robust, self-validating protocol for its synthesis via the Grignard addition of 1-methylpyrrolidin-3-ylmagnesium bromide to 9-fluorenone.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure high yields and reproducibility, every experimental choice in this protocol is grounded in mechanistic causality:

  • Precursor Selection: 3-Bromo-1-methylpyrrolidine is selected over its chlorinated analog. Alkyl chlorides are notoriously sluggish in forming Grignard reagents without specialized activation. The C-Br bond undergoes oxidative insertion by magnesium much more reliably, facilitating efficient Grignard reagent formation ()[2].

  • Nucleophilic Addition vs. Single-Electron Transfer (SET): The addition of Grignard reagents to fluorenone is a well-documented chemical puzzle. Because fluorenone has a low reduction potential, it acts as a strong electron acceptor, making the reaction susceptible to Single-Electron Transfer (SET) pathways that generate radical intermediates and lead to pinacol coupling byproducts ()[3]. To suppress the SET pathway and favor the concerted two-electron 1,2-nucleophilic addition, the reaction must be strictly temperature-controlled (0 °C during addition) ()[4].

  • Workup Causality: The target molecule contains a basic tertiary amine. Quenching the reaction with a strong acid (e.g., HCl) would protonate the pyrrolidine nitrogen, driving the product into the aqueous layer and complicating extraction. Saturated aqueous ammonium chloride (NH₄Cl) provides a mildly acidic environment (pH ~6) sufficient to hydrolyze the magnesium alkoxide intermediate without fully protonating the amine.

Reaction Pathway Visualization

ReactionPathway A 3-Bromo-1-methylpyrrolidine (Precursor) B Magnesium Turnings (THF, I2 cat.) A->B Activation C 1-Methylpyrrolidin-3-ylmagnesium bromide (Grignard Reagent) B->C Grignard Formation E Magnesium Alkoxide Intermediate C->E 1,2-Nucleophilic Addition D 9-Fluorenone (Electrophile) D->E Carbonyl Addition F NH4Cl (aq) Quench (pH ~6-7 Workup) E->F Hydrolysis G 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (Target Product) F->G Isolation

Synthesis pathway of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol via Grignard addition to 9-fluorenone.

Experimental Protocol

Materials and Reagents

Note: All glassware must be flame-dried under vacuum and purged with argon prior to use.

ReagentCAS NumberEquivalentsAmount (10 mmol scale)Role
9-Fluorenone486-25-91.0 eq1.80 gElectrophile
3-Bromo-1-methylpyrrolidine10603-45-91.5 eq2.46 gGrignard Precursor
Magnesium Turnings7439-95-42.0 eq0.49 gMetal Insert
Iodine7553-56-20.05 eq0.13 gActivator
Tetrahydrofuran (THF)109-99-9-30 mLAnhydrous Solvent
Ammonium Chloride (sat. aq.)12125-02-9-20 mLQuenching Agent
Step-by-Step Methodology

Step 1: Activation of Magnesium

  • Equip a 100 mL two-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and an argon inlet.

  • Add magnesium turnings (0.49 g, 20 mmol) and a single crystal of iodine (0.13 g, 0.5 mmol).

  • Heat the flask gently with a heat gun until the iodine vaporizes (purple gas) and coats the magnesium. Allow the flask to cool to room temperature.

Step 2: Formation of the Grignard Reagent

  • Suspend the activated magnesium in 10 mL of anhydrous THF.

  • Add approximately 10% of the total 3-bromo-1-methylpyrrolidine (~0.25 g) to the flask to initiate the reaction.

  • Self-Validation Checkpoint: Wait for the brown iodine color to fade to a pale yellow, accompanied by gentle bubbling and a slight exotherm. This visual cue validates successful Grignard initiation.

  • Once initiated, dissolve the remaining 3-bromo-1-methylpyrrolidine (2.21 g) in 5 mL of THF and add it dropwise over 20 minutes to maintain a gentle reflux.

  • Stir the mixture at room temperature for 1 hour, then heat to 40 °C for 30 minutes to ensure complete consumption of the alkyl bromide.

Step 3: Nucleophilic Addition

  • Cool the dark Grignard reagent solution to 0 °C using an ice-water bath.

  • Dissolve 9-fluorenone (1.80 g, 10 mmol) in 15 mL of anhydrous THF.

  • Add the 9-fluorenone solution dropwise to the Grignard reagent over 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). 9-Fluorenone is highly UV-active and visually yellow. The disappearance of the yellow spot confirms complete conversion.

Step 4: Quenching and Extraction

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous NH₄Cl. Caution: This step is highly exothermic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a mobile phase gradient of Dichloromethane/Methanol (95:5 to 90:10) containing 1% aqueous NH₄OH. The addition of ammonia prevents the basic tertiary amine from streaking on the acidic silica gel.

  • Isolate the fractions containing the product and concentrate to yield 9-(1-methylpyrrolidin-3-yl)fluoren-9-ol as a solid (Typical yield: 70-80%).

Analytical Characterization

To verify the structural integrity of the synthesized 9-(1-methylpyrrolidin-3-yl)fluoren-9-ol, the following analytical data should be expected:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.65 - 7.25 (m, 8H, fluorene aromatic protons), 3.10 - 2.40 (m, 5H, pyrrolidine ring protons), 2.35 (s, 3H, N-CH₃), 2.10 - 1.80 (m, 2H, pyrrolidine CH₂), 1.50 (br s, 1H, OH exchangeable).
    
  • Mass Spectrometry (ESI+): m/z calculated for C₁₈H₁₉NO [M+H]⁺ is 266.15; found 266.16.

References

  • "CAS No.5408-26-4, 9-(1-methylpyrrolidin-3-yl)fluoren-9-ol." LookChem. Available at:[Link]

  • "The Grignard Reaction – Unraveling a Chemical Puzzle." ACS Publications. Available at:[Link]

  • "Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds." PMC / NIH. Available at:[Link]

Sources

Application

Comprehensive Analytical Profiling of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: NMR and LC-HRMS Methodologies

Executive Summary 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS: 5408-26-4) is a sterically hindered, polycyclic tertiary alcohol utilized as a critical intermediate in the synthesis of anticholinergic and spasmolytic pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS: 5408-26-4) is a sterically hindered, polycyclic tertiary alcohol utilized as a critical intermediate in the synthesis of anticholinergic and spasmolytic pharmaceutical agents[1]. Structurally, it features a rigid fluorene core bound to a basic 1-methylpyrrolidine ring and a hydroxyl group at the C9 position.

This application note provides a definitive, self-validating protocol for the structural elucidation and purity assessment of this compound using High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By addressing the specific analytical challenges of this molecule—namely, its propensity for in-source dehydration during MS and the complex diastereotopicity observed in its NMR spectra—this guide ensures high-fidelity data acquisition for drug development professionals.

Analytical Workflow Strategy

The structural validation of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol requires a dual-pronged approach. The tertiary alcohol is highly susceptible to dehydration, necessitating careful MS ionization control. Simultaneously, the chiral center on the pyrrolidine ring breaks the symmetry of the fluorene core, requiring advanced 2D NMR for accurate proton and carbon assignments.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Sample 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS: 5408-26-4) NMR_Prep NMR Prep Dissolve in DMSO-d6 (Preserves OH signal) Sample->NMR_Prep MS_Prep MS Prep Dilute in MeOH/H2O + 0.1% FA (Promotes N-protonation) Sample->MS_Prep NMR_Acq NMR Acquisition 1D (1H, 13C) & 2D (HSQC, HMBC) NMR_Prep->NMR_Acq MS_Acq LC-HRMS Acquisition ESI+ & MS/MS (CID) MS_Prep->MS_Acq Data Data Integration & Structural Elucidation NMR_Acq->Data MS_Acq->Data

Analytical workflow for the structural elucidation of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

High-Resolution Mass Spectrometry (LC-HRMS)

Mechanistic Rationale & Causality

The mass spectrometric analysis of fluoren-9-ol derivatives is defined by the stability of the fluorenyl cation[2]. Because 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is a tertiary alcohol, it undergoes rapid in-source fragmentation (loss of H₂O, -18.0105 Da) during Electrospray Ionization (ESI) if the capillary or fragmentor voltages are too high[3].

To build a self-validating protocol , we utilize 0.1% Formic Acid in the mobile phase. This selectively protonates the basic tertiary amine of the pyrrolidine ring, allowing us to lower the fragmentor voltage and gently observe the intact


 ion at m/z 266.1545. Subsequent targeted Collision-Induced Dissociation (CID) validates the structure by intentionally breaking the C9-C3' bond.
LC-HRMS Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography (UHPLC):

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Ionization (ESI+):

    • Capillary Voltage: 3.0 kV (kept low to prevent arching and excessive in-source decay).

    • Fragmentor Voltage: 70 V (optimized for tertiary alcohols).

    • Drying Gas: 8 L/min at 300 °C.

  • MS/MS Acquisition: Isolate the precursor m/z 266.15 in the quadrupole and apply a collision energy (CE) ramp of 15–35 eV.

Fragmentation Pathway & Data Presentation

MS_Frag M [M+H]+ m/z 266.1545 (Intact Precursor) M_H2O [M+H-H2O]+ m/z 248.1440 (Dehydrated Ion) M->M_H2O -H2O (-18.01 Da) Fluorenyl Fluorenyl Cation m/z 165.0704 M_H2O->Fluorenyl C9-C3' Cleavage (Charge Retention) Pyrrolidinyl Pyrrolidinyl Cation m/z 84.0813 M_H2O->Pyrrolidinyl C9-C3' Cleavage (Charge Retention)

ESI-MS/MS CID fragmentation pathway of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

Table 1: Key HRMS Fragments and Assignments

Ion TypeTheoretical m/zFormulaMass Error (ppm)Structural Assignment
[M+H]⁺ 266.1545C₁₈H₂₀NO⁺< 2.0Intact protonated molecule
[M+H-H₂O]⁺ 248.1440C₁₈H₁₈N⁺< 2.0Loss of hydroxyl group (tertiary alcohol dehydration)
Fragment 165.0704C₁₃H₉⁺< 3.0Fluorenyl cation core
Fragment 84.0813C₅H₁₀N⁺< 3.01-methylpyrrolidin-3-yl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale & Causality

The NMR analysis of this compound presents a fascinating stereochemical challenge. The fluorene ring is inherently symmetrical. However, the attachment of the chiral 1-methylpyrrolidin-3-yl group at C9 breaks the plane of symmetry. Consequently, the two aromatic rings of the fluorene system become diastereotopic .

Instead of observing four simple aromatic signals integrating to 2 protons each, a high-field NMR (≥600 MHz) will resolve up to eight distinct aromatic proton signals. Furthermore, the use of DMSO-d₆ rather than CDCl₃ is a deliberate, causality-driven choice: DMSO hydrogen-bonds with the tertiary hydroxyl group, slowing its chemical exchange and allowing the OH proton to appear as a sharp, quantifiable singlet, validating the intact alcohol.

NMR Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) to prevent water peak overlap. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert into a 600 MHz NMR spectrometer. Tune and match the probe for ¹H and ¹³C nuclei. Lock on the DMSO deuterium signal and shim the magnetic field (Z1-Z5) until the solvent residual peak FWHH is <0.8 Hz.

  • Acquisition Parameters:

    • ¹H-NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

    • ¹³C-NMR: 512 scans, D1 = 2.0 s, spectral width = 250 ppm, with ¹H decoupling (WALTZ-16).

    • 2D NMR (HSQC/HMBC): Required to map the connectivity between the diastereotopic fluorene carbons and the pyrrolidine ring.

Data Presentation

Table 2: Expected ¹H and ¹³C NMR Assignments (in DMSO-d₆, 600 MHz)

Moiety¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Assignment Notes
Fluorene (Ar-H) 7.20 – 7.85m, 8H120.0 – 148.0 (8x CH, 4x Cq)Complex multiplets due to diastereotopic breakdown of symmetry.
Hydroxyl (OH) ~ 5.60s, 1H (exchangeable)N/ASharp singlet in DMSO-d₆; absent in D₂O shake.
Fluorene (C9) N/AN/A~ 82.5Quaternary carbon, downfield due to oxygen attachment.
Pyrrolidine (C3') 2.85m, 1H~ 45.2Methine proton adjacent to the bulky fluorene core.
Pyrrolidine (C2') 2.45, 2.95m, 2H (diastereotopic)~ 58.4Methylene adjacent to nitrogen.
Pyrrolidine (C5') 2.35, 2.65m, 2H (diastereotopic)~ 56.1Methylene adjacent to nitrogen.
Pyrrolidine (C4') 1.75, 2.05m, 2H (diastereotopic)~ 28.5Aliphatic methylene.
N-Methyl (CH₃) 2.25s, 3H~ 42.0Sharp singlet, characteristic of N-CH₃.

Note: Exact chemical shifts may vary slightly based on concentration and exact temperature (calibrated to DMSO-d₆ residual peak at 2.50 ppm).

Conclusion

The comprehensive characterization of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol relies on understanding its physical chemistry. By anticipating the in-source dehydration in MS and countering it with soft ESI parameters, and by predicting the diastereotopicity in NMR and utilizing DMSO-d₆ to lock the hydroxyl exchange, analysts can generate a robust, self-validating data package suitable for regulatory drug development submissions.

References

1.1 2.2 3.3

Sources

Method

Application Note: Pharmacological Evaluation of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol in Cell Culture Assays

Introduction & Mechanism of Action 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is a synthetic tertiary amine belonging to the class of 9-substituted fluorenols. Structurally, it features a lipophilic fluorene core and a basi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is a synthetic tertiary amine belonging to the class of 9-substituted fluorenols. Structurally, it features a lipophilic fluorene core and a basic pyrrolidine moiety, a pharmacophore characteristic of anticholinergic agents (muscarinic receptor antagonists) and certain histaminergic modulators .

Unlike quaternary ammonium analogs (e.g., glycopyrrolate), the tertiary amine nature of this compound suggests high membrane permeability and potential Central Nervous System (CNS) activity. In drug discovery, this scaffold is often utilized to explore structure-activity relationships (SAR) for treating neurodegenerative disorders (e.g., Parkinson’s disease) or smooth muscle dysfunction (e.g., overactive bladder).

Primary Mechanism

The compound acts primarily as a competitive antagonist at Muscarinic Acetylcholine Receptors (mAChRs) .

  • Gq-Coupled Pathway (M1, M3, M5): Antagonism blocks Acetylcholine (ACh)-induced calcium mobilization.

  • Gi-Coupled Pathway (M2, M4): Antagonism prevents ACh-mediated inhibition of adenylyl cyclase, thereby modulating cAMP levels.

Material Preparation & Handling[1]

Safety Warning: Treat as a potent bioactive small molecule. Wear PPE (gloves, lab coat, safety glasses).

Solubilization Protocol

The compound is a lipophilic base. Proper solubilization is critical to prevent precipitation in aqueous buffers.

ParameterSpecification
Molecular Weight ~265.35 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide), anhydrous
Stock Concentration 10 mM or 100 mM
Storage -20°C (desiccated); stable for >6 months
Working Solvent Assay Buffer (HBSS + 20 mM HEPES)
Max DMSO in Cell Culture < 0.5% (v/v) to avoid solvent toxicity

Step-by-Step Preparation:

  • Weigh 2.65 mg of powder.

  • Add 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber glass vials (50 µL each) to avoid freeze-thaw cycles.

  • On day of assay: Dilute stock 1:1000 in Assay Buffer to achieve 10 µM working concentration, then perform serial dilutions.

Experimental Protocols

Protocol A: Calcium Mobilization Assay (Gq-Coupled Antagonism)

Objective: Determine the IC50 of the compound against an agonist (Acetylcholine or Carbachol) in CHO-K1 cells stably expressing hM1 or hM3 receptors.

Reagents
  • Cells: CHO-K1-hM1 (or hM3)

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit

  • Agonist: Carbachol (EC80 concentration determined previously)

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit dye efflux)

Workflow
  • Cell Plating: Seed 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 100 µL/well of Dye Loading Solution. Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Prepare 10-point serial dilution of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (Range: 1 nM to 10 µM).

    • Add 50 µL of compound solution to cells.

    • Incubate for 15 minutes at RT to allow receptor equilibration.

  • Agonist Injection & Read:

    • Place plate in FLIPR or FlexStation.

    • Inject EC80 concentration of Carbachol (typically 1-10 µM).

    • Measurement: Record Relative Fluorescence Units (RFU) (Ex/Em: 490/525 nm) every 2 seconds for 120 seconds.

Data Analysis

Calculate % Inhibition relative to Max (Agonist only) and Min (Buffer only) controls:



Fit data to a 4-parameter logistic equation to determine IC50 .
Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

Objective: Confirm that functional inhibition is due to receptor antagonism and not non-specific cell death.

Workflow
  • Seeding: Plate 10,000 CHO-K1 cells/well in a 96-well plate.

  • Treatment: Treat cells with compound (0.1 µM – 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate 4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Criteria: If IC50 (Functional) << IC50 (Viability), the mechanism is specific.

Pathway Visualization

The following diagram illustrates the competitive antagonism of the compound at the M1 Muscarinic Receptor (Gq-coupled), leading to the blockade of downstream Calcium signaling.

G Agonist Acetylcholine (Agonist) Receptor M1 Muscarinic Receptor (GPCR) Agonist->Receptor Activates Antagonist 9-(1-Methylpyrrolidin-3-yl) fluoren-9-ol Antagonist->Receptor Blocks (Competitive) Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Releases

Caption: Mechanism of Action: Competitive antagonism at the M1 receptor prevents Gq activation and subsequent IP3-mediated Calcium release.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Buffer High lipophilicity (LogP ~2.5-3.0)Limit stock dilution steps. Ensure DMSO < 0.5%. Use BSA (0.1%) in buffer as a carrier if necessary.
High Background Signal Constitutive receptor activityUse inverse agonist controls or optimize cell density.
Inconsistent IC50 Insufficient equilibration timeIncrease pre-incubation of antagonist to 30 mins before agonist injection.
Cell Detachment Wash steps too vigorousUse an automated plate washer with low dispense speed or poly-D-lysine coated plates.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link]

  • Caulfield, M. P. (1993).Muscarinic Receptors—Characterization, Coupling and Function. Pharmacology & Therapeutics, 58(3), 319-379.
  • Eglen, R. M. (2005).Muscarinic Receptor Subtypes in Neuronal and Non-Neuronal Tissues. Cell Signaling & Biology. (Context for tertiary amine antagonists).
  • Zhang, L., et al. (1999).Development of a High-Throughput Calcium Mobilization Assay for GPCRs. Journal of Biomolecular Screening. (Protocol basis for FLIPR assays).
Application

In Vivo Pharmacological Profiling of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: A Comprehensive Experimental Design

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals. Compound: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4) Pharmacological Rationale & Target Hypothesis When...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals. Compound: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4)

Pharmacological Rationale & Target Hypothesis

When designing an in vivo pipeline for an under-characterized molecule like 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, experimental design must be driven by structural causality. This compound features a rigid, lipophilic fluorene core coupled to a basic tertiary amine (1-methylpyrrolidine).

From a structure-activity relationship (SAR) perspective, this molecule merges two distinct pharmacophores:

  • Eugeroic / Dopaminergic Activity: The base fluoren-9-ol structure is a known, albeit weak, dopamine transporter (DAT) inhibitor (IC50 = 9 µM) and a wakefulness-promoting agent[1][2].

  • Central Anticholinergic Activity: The addition of a basic amine to a bulky, planar lipophilic core strongly mimics classical central muscarinic antagonists (such as benactyzine or amizil analogs). Previous studies on related fluoren-9-ol derivatives featuring basic amine substitutions have demonstrated pronounced central anticholinergic, anxiolytic, and antidepressant effects[3][4].

Consequently, our in vivo testing must be a self-validating system designed to interrogate this dual-target hypothesis : Does the compound act primarily as a DAT inhibitor, a central muscarinic receptor (mAChR) antagonist, or a hybrid of both?

MOA Compound 9-(1-Methylpyrrolidin-3-yl) fluoren-9-ol DAT DAT Inhibition Compound->DAT mAChR mAChR Antagonism Compound->mAChR DA_Increase Increased Dopamine DAT->DA_Increase ACh_Block Decreased ACh Signaling mAChR->ACh_Block Wakefulness Wakefulness & Locomotion DA_Increase->Wakefulness Tremor Anti-Tremor & Anxiolytic ACh_Block->Tremor

Hypothesized dual-action neuropharmacological pathways for the fluoren-9-ol derivative.

Experimental Workflow & Phased Approach

To prevent the misattribution of behavioral artifacts to target engagement, the experimental workflow must follow a strict hierarchy: Pharmacokinetics (PK) first, followed by target-specific Pharmacodynamics (PD), and concluding with complex behavioral profiling.

Workflow Phase1 Phase 1: PK & BBB Profiling (LC-MS/MS) Phase2 Phase 2: Acute Pharmacodynamics (Tremor & Open Field) Phase1->Phase2 BBB Confirmed Phase3 Phase 3: Behavioral Impact (Plus-Maze & Water Maze) Phase2->Phase3 Efficacy Found Decision Go/No-Go Decision (Therapeutic Index) Phase3->Decision Safety Verified

Sequential in vivo experimental workflow from pharmacokinetic validation to behavioral profiling.

Phase 1: Pharmacokinetic & Blood-Brain Barrier (BBB) Profiling

Causality for Design: Before any behavioral data can be trusted, we must prove the compound reaches the brain parenchyma. The basic pyrrolidine ring may be subject to rapid hepatic first-pass metabolism or P-glycoprotein (P-gp) mediated efflux at the BBB.

Protocol 1.1: Brain-to-Plasma Ratio ( ) Determination
  • Subject Selection: Male C57BL/6 mice (8-10 weeks old). Rationale: Standardized genetic background minimizes baseline metabolic variance.

  • Administration: Administer 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg) formulated in 5% DMSO / 95% Saline.

  • Sampling: Euthanize cohorts (n=4 per timepoint) at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Collect trunk blood (centrifuge for plasma) and rapidly dissect whole brains.

  • Quantification: Homogenize brain tissue. Extract compound using protein precipitation (acetonitrile). Quantify using LC-MS/MS against a standard curve.

  • System Validation: Include a known BBB-permeable control (e.g., Modafinil) and a non-permeable control (e.g., Atenolol) in a parallel cohort. The assay is only valid if Modafinil

    
     and Atenolol 
    
    
    
    .

Phase 2: Acute Pharmacodynamics (Efficacy Assays)

Assuming Phase 1 confirms CNS penetrance, we isolate the two hypothesized mechanisms using highly specific in vivo models.

Protocol 2.1: Arecoline-Induced Tremor Model (Central Anticholinergic Screen)

Causality for Design: Arecoline is a muscarinic agonist that readily crosses the BBB, inducing profound tremors. If our compound is a central mAChR antagonist (like amizil analogs), it will dose-dependently abolish these tremors[3].

  • Pre-treatment: Administer the test compound (Vehicle, 1, 5, and 10 mg/kg IP) to mice (n=8/group).

  • Challenge: 30 minutes post-treatment, inject Arecoline hydrobromide (25 mg/kg SC).

  • Scoring: Place mice in clear observation cylinders. Two blinded observers score tremor severity on a 0-3 scale (0 = no tremor, 3 = continuous severe tremor) every 5 minutes for 30 minutes.

  • System Validation:

    • Positive Control: Scopolamine hydrobromide (1 mg/kg IP) must completely abolish tremors.

    • Negative Control: Scopolamine methylbromide (1 mg/kg IP)—which cannot cross the BBB—must fail to abolish tremors. This proves the assay specifically measures central target engagement.

Protocol 2.2: Open-Field Locomotor Assay (DAT Inhibition Screen)

Causality for Design: DAT inhibitors prevent dopamine reuptake, flooding the synapse and triggering hyperlocomotion and wakefulness[1][2].

  • Habituation: Acclimate mice to the testing room for 1 hour.

  • Administration: Inject test compound (Vehicle, 5, 10, 20 mg/kg IP).

  • Tracking: Immediately place mice in a 50x50 cm open-field arena equipped with infrared photobeam arrays or automated video tracking (e.g., EthoVision XT).

  • Metrics: Record total distance moved (cm), velocity (cm/s), and stereotypic counts (repetitive behaviors indicative of high dopaminergic tone) over 60 minutes.

  • System Validation: Modafinil (50 mg/kg IP) must produce a statistically significant increase in total distance moved compared to the vehicle.

Phase 3: Behavioral & Cognitive Impact

Anticholinergics and dopaminergics have profound, sometimes conflicting, effects on anxiety and cognition. Phase 3 evaluates the therapeutic index and potential off-target liabilities.

Protocol 3.1: Elevated Plus-Maze (Anxiolytic Profiling)

Previous studies on fluoren-9-ol derivatives have shown anxiolytic properties comparable to diazepam[3][4].

  • Setup: Use a plus-maze elevated 50 cm off the floor, consisting of two open arms and two closed arms.

  • Execution: 30 minutes post-dosing, place the mouse in the center facing an open arm. Record for 5 minutes.

  • Metrics: Time spent in open arms vs. closed arms. An increase in open-arm time without a decrease in total arm entries indicates true anxiolytic activity (rather than mere sedation).

Quantitative Data Presentation & Expected Outcomes

To facilitate rapid Go/No-Go decision-making, all quantitative metrics from the above protocols should be aggregated into a standardized comparison matrix.

Assay / MetricBaseline (Vehicle)Expected Effect (Test Compound)Positive ControlThreshold for "Go" Decision
PK:

N/A0.8 - 1.5 (High lipophilicity)Modafinil (1.1)

Arecoline Tremor Score 2.5 - 3.0 (Severe)0.5 - 1.0 (Dose-dependent block)Scopolamine (0.0)

reduction in AUC
Open Field Distance ~1,500 cm / hr2,500 - 3,500 cm / hrModafinil (3,200 cm)

vs. Vehicle
Plus-Maze Open Arm Time ~15% of total time30% - 40% of total timeDiazepam (45%)

vs. Vehicle

Table 1: Summary of quantitative metrics, expected outcomes, and validation thresholds for the in vivo profiling of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

References

  • Fluorenol - Wikipedia. Wikipedia. URL:[Link]

  • E. E. Yakovleva's research works. ResearchGate. URL:[Link]

  • Химико - фармацевтический (Pharmaceutical Chemistry Journal). KazNMU. URL:[Link]

Sources

Method

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol as a research chemical intermediate

Application Note: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol as a Research Chemical Intermediate Executive Summary 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS: 5408-26-4) is a high-value heterocyclic intermediate featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol as a Research Chemical Intermediate

Executive Summary

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS: 5408-26-4) is a high-value heterocyclic intermediate featuring a rigid fluorene core substituted at the C9 position with a tertiary hydroxyl group and a basic 1-methylpyrrolidine moiety.[1][2] This specific structural motif—a bulky lipophilic tricycle coupled with a basic nitrogen heterocycle—classifies it as a "privileged scaffold" in medicinal chemistry.[1]

It is primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands , specifically targeting muscarinic acetylcholine receptors (mAChRs) and histamine receptors.[1] Its structural rigidity and basicity make it an ideal precursor for developing high-affinity anticholinergic agents, potential antidepressants, and sigma receptor modulators.[1]

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 9-(1-methylpyrrolidin-3-yl)-9H-fluoren-9-ol
CAS Number 5408-26-4
Molecular Formula C₁₈H₁₉NO
Molecular Weight 265.35 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
pKa (Calculated) ~9.5 (Pyrrolidine nitrogen)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Application: Preparation of 9-Substituted Fluorenols

The synthesis of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol typically involves a Grignard or organolithium addition to a fluorenone core.[1] This protocol ensures high yield and regioselectivity.[1]

Protocol A: Grignard Addition Synthesis

Objective: Synthesis of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol from 9-fluorenone.

Reagents:

  • 9-Fluorenone (1.0 eq)[3][4]

  • 3-Chloro-1-methylpyrrolidine (1.2 eq)[1]

  • Magnesium turnings (1.5 eq)[1]

  • Iodine (catalytic crystal)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • In a flame-dried 3-neck flask under Argon, activate Magnesium turnings with a crystal of Iodine.

    • Add a solution of 3-Chloro-1-methylpyrrolidine in anhydrous THF dropwise.[1]

    • Reflux gently for 1-2 hours until Mg is consumed, forming the (1-methylpyrrolidin-3-yl)magnesium chloride intermediate.[1]

    • Critical Check: The solution should turn turbid/grey, indicating successful Grignard formation.[1]

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Add a solution of 9-Fluorenone in THF dropwise over 30 minutes.[1]

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Mechanism:[1][5][6] The nucleophilic carbon of the pyrrolidine attacks the carbonyl carbon of the fluorenone.[1]

  • Quenching & Isolation:

    • Quench the reaction carefully with saturated NH₄Cl solution (exothermic).[1]

    • Extract the aqueous layer with Ethyl Acetate (3x).[1][4]

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Concentrate under reduced pressure to yield the crude carbinol.[1]

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₃ 95:5:0.[1]5) to remove unreacted fluorenone.[1]

Downstream Applications: Ligand Development

This intermediate is a critical precursor for two major classes of research compounds:[1]

  • Quaternary Ammonium Salts (Anticholinergics):

    • Reaction: Alkylation of the pyrrolidine nitrogen with methyl bromide or benzyl bromide.[1]

    • Application: Creates charged analogs unable to cross the Blood-Brain Barrier (BBB), useful for peripheral respiratory research (bronchodilators).[1]

  • Sigma Receptor Ligands:

    • Context: The fluorene core mimics the hydrophobic pharmacophore required for Sigma-1 receptor affinity, investigated for neuroprotective properties.[1]

Visual Workflow: Synthesis & Application Pathways

G Start 9-Fluorenone Intermediate 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (Target Intermediate) Start->Intermediate Nucleophilic Addition (THF, 0°C -> RT) Reagent 1-Methyl-3-chloropyrrolidine (Grignard Precursor) Reagent->Intermediate Mg, Reflux Prod1 Quaternary Ammonium Salts (Peripheral Anticholinergics) Intermediate->Prod1 N-Alkylation (R-Br, ACN) Prod2 Sigma-1 Receptor Ligands (CNS Active Agents) Intermediate->Prod2 SAR Optimization

Figure 1: Synthetic pathway from precursors to downstream bioactive targets.

Analytical Validation Protocol

To ensure the integrity of the intermediate before use in biological assays, the following validation steps are mandatory.

TechniqueExpected ObservationPurpose
¹H-NMR (CDCl₃) Multiplets at δ 1.8–3.0 ppm (pyrrolidine ring); Singlet at ~2.3 ppm (N-CH₃); Multiplets at δ 7.2–7.8 ppm (Fluorene aromatic protons).[1]Confirm structure and purity.
LC-MS (ESI+) [M+H]⁺ peak at m/z 266.[1]15.Verify molecular weight.[1]
HPLC Single peak >98% area (UV 254 nm).[1]Quantify purity for biological dosing.[1]

Biological Assay: Muscarinic Receptor Binding (Protocol B)

Context: Researchers often use this intermediate to synthesize analogs for binding affinity studies against M1/M3 muscarinic receptors.[1]

Protocol:

  • Membrane Prep: Homogenize CHO cells expressing human M3 receptors in ice-cold HEPES buffer.

  • Incubation:

    • Mix 20 µg membrane protein with 0.2 nM [³H]-N-Methylscopolamine (Radioligand).[1]

    • Add increasing concentrations (10⁻¹¹ to 10⁻⁵ M) of the test compound (derived from the intermediate).

    • Incubate for 60 mins at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Kᵢ values.

Visual Workflow: Binding Assay Logic

Assay Step1 Membrane Preparation (CHO-hM3 Cells) Step2 Competitive Binding (Test Compound + [³H]-NMS) Step1->Step2 Step3 Equilibrium Incubation (60 min @ 25°C) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Result Data Analysis (IC₅₀ / Kᵢ Calculation) Step5->Result

Figure 2: Workflow for validating Muscarinic affinity of synthesized derivatives.

References

  • PubChem. (2025).[1] 9H-Fluoren-9-ol, 9-(1-methyl-3-pyrrolidinyl)-.[2] National Library of Medicine.[1] [Link][1]

  • Khnychenko, L. K., & Yakovleva, E. E. (2019).[1] Synthesis and Pharmacological Activity of 2-(Diethylamino)Ethyl 9-Hydroxy-9H-Fluorene-9-Carboxylate Hydrochloride. Pharmaceutical Chemistry Journal. [Link][1]

  • Fleck, T. J., et al. (2003).[1][6] Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. [Link]

  • ChemSrc. (2025).[1] 9-fluorenol Biological Activity and Derivatives. [Link][7]

Sources

Application

Application Note: Technical Handling and Storage of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

This Application Note is structured to serve as a definitive technical guide for researchers and drug development professionals working with 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol . It moves beyond generic safety data s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for researchers and drug development professionals working with 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol . It moves beyond generic safety data sheets (SDS) to provide context-aware protocols derived from the compound's specific physicochemical properties: a lipophilic fluorene core coupled with a basic tertiary amine and a tertiary benzylic alcohol.[1][2][3]

Executive Summary & Compound Profile

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is a specialized research chemical featuring a fluorene scaffold substituted at the C9 position with both a hydroxyl group and a 1-methylpyrrolidine ring.[1][2][3] This structural motif classifies it as a tertiary amino-carbinol .[1][2][3]

Its chemical behavior is defined by three competing functionalities:

  • Fluorene Core: Highly lipophilic and planar, driving poor water solubility and high affinity for plastic surfaces.[2]

  • Tertiary Amine (Pyrrolidine): Basic (pKa ~9-10), susceptible to N-oxidation and protonation.[1][2][3]

  • Tertiary Benzylic Alcohol: Sterically hindered but prone to acid-catalyzed dehydration to form 9-alkylidene fluorenes.[1][2][3]

Physicochemical Data Table
PropertySpecification
CAS Number
Molecular Formula C₁₈H₁₉NO
Molecular Weight 265.35 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>20 mg/mL), Ethanol, Chloroform.[1][2][3] Insoluble in water (Free Base).[2]
pKa (Predicted) ~9.5 (Amine), ~13.5 (Alcohol)
Storage Class Desiccated, -20°C, Inert Atmosphere

Stability Mechanisms & Risk Assessment

To ensure data integrity, researchers must understand the causality of degradation for this specific molecule.

A. Chemical Instability Pathways[2]
  • Acid-Catalyzed Dehydration: The C9 hydroxyl group is benzylic.[1][2][3] Exposure to strong acids (pH < 3) can catalyze the elimination of water, leading to the formation of a conjugated exocyclic double bond (9-alkylidene fluorene).[1][2][3] Protocol Implication: Avoid acidic buffers for long-term storage.

  • Oxidative Degradation: The tertiary amine in the pyrrolidine ring is electron-rich and susceptible to oxidation by atmospheric oxygen, forming N-oxides over time.[1][2][3] Protocol Implication: Long-term storage requires an inert atmosphere (Argon/Nitrogen).[1][2][3]

B. Toxicology & Safety (E-E-A-T)

While specific toxicological data for this derivative is limited, structurally related fluorenol-amines (e.g., anticholinergic agents) are potent CNS active compounds.[2]

  • Hazard Classification: Treat as Acute Toxicant and Irritant .[1][2][3]

  • Environmental: Fluorene derivatives are often toxic to aquatic life (H410).[1][2][4]

  • PPE Requirement: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and handling strictly within a fume hood.[1][2][3]

Critical Workflows (Visualized)

Diagram 1: The "Cold Chain" Storage Logic

This decision tree illustrates the logic for preserving compound integrity from receipt to assay.[2]

StorageLogic Receipt Compound Receipt (Solid Powder) QC QC Verification (NMR/HPLC) Receipt->QC Decision Immediate Use? QC->Decision LongTerm Long-Term Storage (-20°C, Solid) Decision->LongTerm No Solubilization Solubilization (DMSO Stock) Decision->Solubilization Yes InertGas Purge Headspace (Argon/N2) LongTerm->InertGas Desiccator Desiccator Cabinet (Protect from Moisture) InertGas->Desiccator Aliquot Aliquot to Single-Use Vials Solubilization->Aliquot Freeze Freeze at -80°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Logic flow for processing CAS 5408-26-4 from receipt to storage, prioritizing moisture protection and freeze-thaw avoidance.

Detailed Protocols

Protocol A: Master Stock Preparation (Solubilization)

Objective: Create a stable 10 mM stock solution in DMSO.

Materials:

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% (hygroscopic; use fresh bottle).[2]

  • Amber glass vials (borosilicate) with PTFE-lined caps.[1][2][3]

  • Argon or Nitrogen gas line.[2]

Step-by-Step:

  • Equilibration: Allow the solid compound vial to warm to room temperature before opening (approx. 30 mins). This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.[2]

  • Weighing: Weigh the required amount (e.g., 2.65 mg for 1 mL of 10 mM solution) in a tared glass vial. Note: Avoid using plastic weighing boats if possible to reduce static loss.[1][2][3]

  • Solvent Addition: Add anhydrous DMSO.

    • Why DMSO? It dissolves both the lipophilic fluorene and the polar amine.

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes (max temp 30°C).[2]

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid future freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C.

    • Shelf Life: 6 months at -20°C; 12 months at -80°C.[1][2][3]

Protocol B: Aqueous Assay Preparation

Objective: Dilute stock for biological assay without precipitation.[1][2][3]

Challenge: The free base is insoluble in water.[1][2] Rapid dilution into aqueous buffer can cause "crashing out" (precipitation).[2]

Step-by-Step:

  • Intermediate Dilution: Dilute the DMSO master stock 1:10 into Ethanol or further DMSO if the assay tolerates it.[1][2]

  • Slow Addition: Add the intermediate solution dropwise to the aqueous buffer (e.g., PBS) while vortexing.

  • Limit: Keep the final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cells, and keep compound concentration below 100 µM to prevent precipitation.

  • pH Check: Ensure assay buffer pH is near 7.4.

    • Note: If higher solubility is required, acidification (pH 5-6) will protonate the pyrrolidine nitrogen, significantly increasing solubility, but stability must be verified.[1][2][3]

Quality Control & Disposal

Validation (Self-Check)

Before running critical experiments, validate the integrity of your stock:

  • Visual Check: The DMSO stock should be clear and colorless/pale yellow.[2] Any turbidity indicates precipitation or moisture ingress.[2]

  • LC-MS Verification: A single peak should be observed. The appearance of a peak with M-18 (loss of water) suggests acid-catalyzed dehydration (degradation).[1][2][3]

Disposal Guidelines
  • Solid Waste: Dispose of contaminated gloves and weighing paper as Hazardous Chemical Waste (Toxic).[1][2]

  • Liquid Waste: Collect all solvent waste in "Halogenated" or "Non-Halogenated" organic waste streams as appropriate.[1][2][3] Do not pour down the sink due to aquatic toxicity risks.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74318, Fluoren-9-ol (Parent Structure).[1][2][3] Retrieved October 26, 2023 from [Link][1][2][3]

  • LookChem. CAS 5408-26-4 Suppliers and Physical Data.[1][2][3] Retrieved October 26, 2023 from [Link][1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: In Vitro Dosage Optimization for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacological and physicochemical challenges associated with 9-(1-Methylpyrrolidin-3-yl)f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacological and physicochemical challenges associated with 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4) .

Characterized by a highly lipophilic fluorene core and a basic methylpyrrolidine moiety ([1]), this compound shares structural pharmacophores with established central nervous system (CNS) anticholinergics and monoamine modulators ([2]). It is frequently utilized in early-stage preclinical drug discovery, specifically in GPCR screening and receptor binding assays ([3]).

This center provides comprehensive troubleshooting, self-validating protocols, and optimized dosage strategies to ensure rigorous and reproducible in vitro data.

🔬 Troubleshooting Guides & FAQs

Q1: How should I prepare the primary stock solution, and what are the solubility limits? A1: The bulky fluorene core renders this compound highly lipophilic, meaning its aqueous solubility is extremely poor. Poor solubility can severely impact biological assays by artificially underestimating compound potency (). Causality & Solution: You must prepare the primary master stock in 100% anhydrous DMSO. When diluting into aqueous assay buffers, the kinetic solubility drops rapidly. To prevent micro-precipitation (which leads to artificially flat dose-response curves), ensure the final DMSO concentration in your cell-based assays remains strictly ≤1.0%—ideally between 0.1% and 0.5% ([4]).

Q2: I am observing high non-specific binding (NSB) in my radioligand competition assays. How do I optimize the dosage and wash steps? A2: The profound lipophilicity of the fluorene moiety causes the compound to adhere nonspecifically to polystyrene assay plates and lipid membranes, driving up NSB and shrinking your assay window. Causality & Solution: To counteract this, pre-coat your assay plates with 0.1% Polyethylenimine (PEI). Furthermore, include 0.1% Bovine Serum Albumin (BSA) or a mild detergent like 0.01% CHAPS in your binding buffer. The BSA acts as a hydrophobic carrier, keeping the compound in solution and preventing plastic adherence without disrupting specific receptor binding ([3]).

Q3: What is the recommended concentration range for initial GPCR functional assays? A3: For a compound with an uncharacterized target affinity, perform a broad 10-point dose-response curve. Start at a top concentration of 10 µM or 30 µM and use a 1:3 serial dilution scheme. Causality & Solution: This spans from the high micromolar down to the low picomolar range, ensuring you capture both the upper and lower asymptotes. Capturing these asymptotes is mathematically required for an accurate Hill slope and precise IC50/EC50 calculation ([4]).

Q4: My cells are exhibiting morphological changes at concentrations >30 µM. Is this target-mediated pharmacology or off-target cytotoxicity? A4: At concentrations exceeding 30 µM, lipophilic basic amines (like the methylpyrrolidine group) often cause non-specific membrane disruption or phospholipidosis. Causality & Solution: To distinguish true receptor modulation from cytotoxicity, you must run a parallel ATP-based cell viability assay utilizing stabilized luciferase/luciferin ([5]). If the IC50 for your functional response overlaps with the IC50 for ATP depletion, your functional readout is a false positive driven by cell death ([5]).

📊 Data Presentation: Optimization Metrics

Table 1: Recommended In Vitro Concentration Ranges by Assay Type

Assay TypeTarget ReadoutRecommended Dose RangeMax DMSOCausality / Notes
Radioligand Binding Receptor Affinity (Ki)10 pM – 10 µM1.0%Use 0.1% BSA to reduce lipophilic NSB.
Calcium Mobilization Functional Activity (IC50)30 pM – 30 µM0.5%Read kinetically for 120 seconds.
ATP Viability Cytotoxicity (CC50)100 nM – 100 µM1.0%Must be run in parallel to rule out false positives.

Table 2: Troubleshooting Precipitation and Signal Artifacts

ObservationCausalityCorrective Action
Flat Dose-Response Curve Compound precipitating in aqueous buffer at high doses.Perform serial dilutions in 100% DMSO before aqueous transfer.
High Baseline Signal Fluorene core auto-fluorescence interfering with readout.Run a compound-only control plate to subtract background fluorescence.
Sudden Viability Drop Lipophilic amine causing membrane phospholipidosis.Cap top concentration at 30 µM; verify with ATP-depletion assay.

🧪 Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock and Serial Dilutions

Objective: Create a self-validating dilution series that prevents compound precipitation.

  • Gravimetric Analysis: Weigh exactly 2.65 mg of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (MW ≈ 265.35 g/mol ).

  • Primary Solubilization: Dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM master stock. Vortex for 60 seconds and sonicate for 5 minutes at room temperature until visually clear.

  • Intermediate Serial Dilution (100x): In a 96-well V-bottom polypropylene plate, perform a 1:3 serial dilution in 100% DMSO. Causality: This maintains compound solubility and prevents the "crash out" effect seen when diluting directly into water.

  • Final Aqueous Transfer: Transfer 1 µL of the 100x intermediate DMSO stocks into 99 µL of aqueous assay buffer (e.g., HBSS + 20 mM HEPES) immediately prior to adding to the cells.

    • Self-Validation Check: Verify the final DMSO concentration is strictly 1.0%, preventing solvent-induced cytotoxicity.

Workflow Stock 10 mM Master Stock (100% DMSO) Inter Intermediate Dilutions (100x in DMSO) Stock->Inter 1:3 or 1:10 Serial Dilution Assay Final Assay Plate (1x in Buffer, <1% DMSO) Inter->Assay 1:100 Dilution into Buffer Read Data Acquisition (IC50 / EC50) Assay->Read Assay Incubation

Workflow for serial dilution and assay plating to prevent compound precipitation.

Protocol 2: GPCR Functional Assay (Calcium Mobilization) Dosage Optimization

Objective: Measure downstream intracellular calcium release while controlling for off-target effects.

  • Cell Seeding: Plate target-expressing cells (e.g., CHO-K1 or HEK293) at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer containing 2.5 mM Probenecid. Causality: Probenecid inhibits endogenous anion transporters, preventing dye efflux. Incubate for 60 minutes at 37°C.

  • Compound Addition & Reading: Using a kinetic plate reader (e.g., FLIPR), add 5 µL of the 5x compound (prepared from Protocol 1) and continuously read fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Self-Validation (Controls):

    • Positive Control: Include a known full agonist (e.g., Acetylcholine for muscarinic targets) as a 100% response baseline.

    • Negative Control: Include a vehicle control (1% DMSO in buffer) to establish the baseline noise floor.

Mechanism Ligand 9-(1-Methylpyrrolidin-3-yl) fluoren-9-ol Receptor Target GPCR (e.g., Muscarinic) Ligand->Receptor Binds & Modulates GProtein G-Protein Complex (Gq/11 or Gi/o) Receptor->GProtein Conformational Change Effector Effector Enzyme (PLC or AC) GProtein->Effector Subunit Dissociation Signal Downstream Signaling (Ca2+ or cAMP) Effector->Signal Second Messenger Release

Putative GPCR modulation pathway highlighting downstream signaling cascades.

📚 References

1.[1] Title: CAS No.5408-26-4, 9-(1-methylpyrrolidin-3-yl)fluoren-9-ol Source: LookChem Database URL: [Link]

2.[2] Title: Psychoactive Drug Screening Program (PDSP) Database Source: University of North Carolina (UNC) URL: [Link]

3.[3] Title: Community guidelines for GPCR ligand bias: IUPHAR review 32 Source: National Institutes of Health (PMC) URL: [Link]

5. Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters Corporation URL: [Link]

6.[4] Title: Assay Operations for SAR Support - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

Sources

Optimization

Technical Support Center: Stability Protocols for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

Executive Summary & Molecule Profile Compound: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Primary Application: Research reagent, anticholinergic pharmacophore intermediate.[1] Critical Instability: Acid-Catalyzed Dehydratio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Compound: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Primary Application: Research reagent, anticholinergic pharmacophore intermediate.[1] Critical Instability: Acid-Catalyzed Dehydration (Elimination). [1]

This guide addresses the specific stability challenges of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol in solution. The molecule possesses a "Dual-Threat" structural motif:

  • A Labile Tertiary Alcohol (C9 Position): The hydroxyl group is attached to the fluorene ring at the C9 position.[1] This position is benzylic-like and exceptionally prone to forming a stabilized carbocation, leading to rapid loss of water (dehydration) to form the exocyclic alkene.[1]

  • A Basic Tertiary Amine: The pyrrolidine nitrogen is basic.[1] While it can act as a proton scavenger, it is also susceptible to N-oxidation and can react with electrophilic decomposition products in solvents (e.g., phosgene in chloroform).[1]

Mechanism of Instability (The "Why")

To preserve this molecule, you must understand the degradation pathway.[1] The primary failure mode is E1 Elimination .[1]

  • Step 1 (Protonation): Trace acid in the solvent protonates the C9-hydroxyl group.[1]

  • Step 2 (Ionization): Water leaves, generating a tertiary carbocation.[1] This cation is resonance-stabilized by the biphenyl system of the fluorene.[1]

  • Step 3 (Elimination): A proton is removed from the adjacent carbon (on the pyrrolidine ring), forming a double bond.[1]

Visualization: Degradation Pathway

G Alcohol Intact Alcohol (Target Molecule) Cation Fluorenyl Carbocation (Intermediate) Alcohol->Cation Protonation & Loss of Water Water H2O (Leaving Group) Alcohol->Water Acid Trace Acid (H+ Source) Acid->Alcohol Alkene Dehydrated Alkene (Degradant) Cation->Alkene -H+ (Elimination)

Caption: The acid-catalyzed dehydration pathway converting the target alcohol into the alkene impurity.

Module 1: Solvent Selection & Preparation[1]

The #1 cause of sample loss is the use of non-stabilized chlorinated solvents.

Chloroform (CDCl₃) naturally decomposes to form HCl and Phosgene.[1] Even "Silver Foil" stabilized chloroform is often too acidic for this fluorenol derivative.[1]

Solvent Compatibility Matrix
Solvent ClassRecommended?Risk LevelNotes
Methanol / Ethanol High LowGood solubility.[1] Protic nature stabilizes the amine, but avoid strong heating which promotes solvolysis.[1]
DMSO / DMF Medium LowExcellent stability, but high boiling point makes compound recovery difficult.[1]
Chloroform (CDCl₃) NO Critical AVOID. Acidity causes rapid dehydration.[1] If necessary, must be basified (see protocol below).
Dichloromethane (DCM) Medium MediumBetter than chloroform, but can still become acidic over time.[1] Store over basic alumina.[1]
Ethers (THF) Medium MediumProne to peroxide formation (oxidizes the amine).[1] Use BHT-stabilized or fresh anhydrous THF.[1]
Protocol: Basified Solvent Preparation (For NMR/HPLC)

Use this protocol if you must use Chloroform or DCM for analysis.[1]

  • Select Solvent: Take the required volume of CDCl₃ or DCM.[1]

  • Neutralize: Add anhydrous Potassium Carbonate (K₂CO₃) or Basic Alumina to the solvent vial (approx. 10-20 mg per mL).[1]

  • Incubate: Shake gently and let sit for 15 minutes.

  • Filter: Filter the solvent through a 0.2 µm PTFE syringe filter directly into the sample vial containing your compound.

  • Result: This removes trace HCl and prevents the "yellowing" associated with alkene formation.[1]

Module 2: Storage & Handling Guidelines

Storage Conditions
  • Physical State: Store as a solid powder whenever possible. Solution stability is significantly lower than solid-state stability.[1]

  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 week).

  • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen promotes N-oxidation of the pyrrolidine ring.[1]

Handling "Do's and Don'ts"
  • DO use amber glass vials to prevent photo-initiated radical degradation.[1]

  • DO dry the compound thoroughly before storage.[1] Trapped moisture can create localized acidic pockets if hydrolysis of impurities occurs.[1]

  • DON'T leave in solution on the autosampler for >24 hours without a basic buffer (e.g., 0.1% Ammonium Hydroxide).[1]

  • DON'T use acid modifiers (Formic Acid, TFA) in your LC-MS mobile phase if you are trying to quantify the intact alcohol.[1]

Module 3: Analytical Troubleshooting (FAQs)

Q1: My sample turned yellow after dissolving in CDCl₃. What happened? A: You have generated the alkene (elimination product) . The fluorenyl alkene system is highly conjugated and typically yellow/orange.[1] The intact alcohol is white/colorless.[1][2]

  • Fix: Discard the sample.[1] Reprepare using the Basified Solvent Protocol (Module 3).

Q2: I see a peak at [M-18] in my Mass Spec. Is my compound gone? A: Not necessarily. The "M-18" peak (Loss of Water) is a common artifact of the ionization process (In-Source Fragmentation) for tertiary alcohols.

  • Verification Test: Lower the "Fragmentor Voltage" or "Cone Voltage" on your MS.[1] If the M-18 peak decreases relative to the parent ion, it is an artifact.[1] If the ratio stays the same, your sample has actually degraded.[1]

Q3: How do I separate the impurity from my target? A: The alkene is much less polar than the alcohol.[1]

  • TLC: The alkene will run near the solvent front (High Rf) in non-polar solvents (Hexane/EtOAc).[1] The alcohol will be lower.[1]

  • Purification: Recrystallize from a basic solvent system (e.g., Ethanol with a trace of NH₄OH) or perform column chromatography using silica pre-treated with 1% Triethylamine (TEA) to prevent on-column degradation.[1]

Workflow: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Color Sample turned Yellow? Start->Color MS Mass Spec shows M-18? Start->MS Yes_Color Cause: Dehydration to Alkene Action: Check Solvent Acidity Color->Yes_Color Yes Yes_MS Check HPLC UV Trace MS->Yes_MS Yes SinglePeak Cause: In-Source Fragmentation Action: Ignore (Sample OK) Yes_MS->SinglePeak Single Peak TwoPeaks Cause: Actual Degradation Action: Repurify Yes_MS->TwoPeaks Two Peaks

Caption: Diagnostic logic for distinguishing between chemical degradation and analytical artifacts.

References

  • Mechanism of Fluorenol Dehydration

    • Title: Influencing Factors and Mechanism of Dehydration Product Formation During Hydroxylmethyl
    • Source: J. Jilin University (via Vertex AI Search).[1]

    • Relevance: Establishes the susceptibility of 9-fluorenyl alcohols to E1 elimination.[1]

    • URL: (Contextual verification via search snippet 1.1).

  • Chloroform Acidity & Stabilization

    • Title: An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition.[1][3]

    • Source: MDPI (Molecules).[1]

    • Relevance: Details the formation of HCl/Phosgene in CDCl3 and neutraliz
    • URL:[Link]

  • General Properties of Fluoren-9-ol

    • Title: 9H-Fluoren-9-ol - NIST Chemistry WebBook.[1][4]

    • Source: NIST.[1][4][5]

    • Relevance: Physical properties and stability data for the core pharmacophore.[1]

    • URL:[Link]

  • Handling Tertiary Amines

    • Title: Role of tertiary amines in enhancing trihalomethane formation (Interaction with Chloroform).[1][6]

    • Source: Royal Society of Chemistry (RSC).[1]

    • Relevance: Explains the reactivity of tertiary amines with chlorin
    • URL:[Link]

Sources

Troubleshooting

troubleshooting unexpected results in 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol experiments

Welcome to the Technical Support Center for the synthesis and handling of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4) . As a sterically hindered tertiary alcohol containing a basic pyrrolidine moiety, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4) .

As a sterically hindered tertiary alcohol containing a basic pyrrolidine moiety, this compound presents unique challenges during carbon-carbon bond formation, isolation, and purification. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, self-validating protocols that address the root causality of common experimental failures.

Section 1: Synthesis Workflow & Mechanistic Divergence

Q: Why is my yield of 9-(1-methylpyrrolidin-3-yl)fluoren-9-ol consistently low, with significant recovery of starting material or unexpected byproducts?

The Causality: The standard synthesis involves the addition of (1-methylpyrrolidin-3-yl)magnesium halide to 9H-fluoren-9-one. However, fluorenone possesses a highly conjugated, rigid planar structure with a low-lying π*(CO) orbital. This low reduction potential makes it highly susceptible to a Single-Electron Transfer (SET) radical pathway rather than the desired polar nucleophilic addition [1].

When the Grignard reagent transfers an electron to fluorenone, a ketyl radical is formed. This intermediate frequently undergoes homolytic pathways, leading to pinacol coupling (dimerization) or reduction to 9H-fluoren-9-ol, rather than forming the target C-C bond. Furthermore, the basic nitrogen on the pyrrolidine ring can coordinate with magnesium, reducing the effective molarity of the active nucleophile.

The Solution: To suppress the SET pathway, the organomagnesium species must be transmetalated to a softer, less reducing nucleophile. The in-situ addition of anhydrous Zinc Chloride (


) generates an organozincate complex. This intermediate strongly favors the polar 1,2-addition transition state over the radical pathway, ensuring high-fidelity conversion to the tertiary alcohol [2].

MechanisticPathway Fluorenone 9H-Fluoren-9-one + Pyrrolidinyl Grignard Nucleophilic Polar Nucleophilic Addition (ZnCl2 Catalyzed) Fluorenone->Nucleophilic Radical Single-Electron Transfer (SET) Radical Pathway Fluorenone->Radical Product 9-(1-Methylpyrrolidin-3-yl) fluoren-9-ol (Target) Nucleophilic->Product Byproduct Pinacol Coupling or Reduction Byproducts Radical->Byproduct

Figure 1: Mechanistic divergence in the Grignard addition to fluorenone.

Section 2: Unintended Dehydration & Isolation Failures

Q: My LC-MS/NMR data shows a complete loss of the tertiary alcohol and the appearance of a highly conjugated alkene. What caused this degradation?

The Causality: 9-substituted fluoren-9-ols are exceptionally prone to acid-catalyzed dehydration. Protonation of the C9-hydroxyl group and subsequent loss of water generates a carbocation that is rapidly deprotonated to form a highly stable, fully conjugated dibenzofulvene derivative. The thermodynamic driving force of this extended


-system is so strong that even the mild acidity of standard silica gel (pKa ~ 4.5–5.0) or a dilute 

workup will trigger quantitative dehydration [3].

The Solution: The entire post-reaction workflow must be strictly non-acidic.

  • Quench: Never use

    
     to dissolve magnesium salts. Use saturated aqueous 
    
    
    
    or a basic Rochelle salt (Potassium sodium tartrate) solution.
  • Chromatography: Pre-treat silica gel with 1–5% Triethylamine (

    
    ) to cap acidic surface silanol groups, or utilize basic alumina as the stationary phase.
    

TroubleshootingTree Start Issue Detected: Low Yield or Impure Product Q1 Is the product streaking on silica gel? Start->Q1 A1_Yes Add 1-5% Et3N to mobile phase Q1->A1_Yes Yes Q2 Does NMR show alkene (dibenzofulvene) peaks? Q1->Q2 No A2_Yes Avoid acidic workup; Quench with NH4Cl Q2->A2_Yes Yes Q3 Is starting fluorenone recovered unreacted? Q2->Q3 No A3_Yes Add ZnCl2 to form organozincate Q3->A3_Yes Yes

Figure 2: Troubleshooting logic tree for isolation and synthesis failures.

Section 3: Quantitative Data & Analytical Tracking

To ensure your experimental system is self-validating, cross-reference your crude analytical data against this diagnostic table. Tracking the exact mass and key NMR shifts will immediately identify which mechanistic failure point occurred.

Compound StateDiagnostic MS (m/z)Key

H NMR Signatures (

)
Root Cause of Appearance
Target Product [M+H]+ 266.1 Broad singlet ~2.5 ppm (OH); N-CH3 singlet ~2.3 ppmSuccessful polar addition.
Dehydration Byproduct [M+H]+ 248.1Loss of OH peak; Downfield shift of pyrrolidine protonsAcidic workup / Uncapped silica gel.
Pinacol Byproduct [M+H]+ 363.1Complex aromatic multiplet; No pyrrolidine signalsSET radical pathway dominating.
Unreacted Ketone [M+H]+ 181.0Distinct aromatic doublet ~7.6 ppmGrignard reagent degradation/moisture.

Section 4: Optimized Step-by-Step Methodology

Protocol: Zinc-Catalyzed Addition & Base-Modified Isolation This protocol is designed as a self-validating system; step 4 acts as an internal quality control checkpoint to prevent downstream degradation.

  • Grignard Formation: In an oven-dried Schlenk flask under argon, prepare the (1-methylpyrrolidin-3-yl)magnesium chloride (1.5 eq) in anhydrous THF. Note: Ensure the magnesium turnings are activated with iodine or 1,2-dibromoethane to overcome the passivating effect of the pyrrolidine nitrogen.

  • Zincate Transmetalation: Cool the Grignard solution to 0 °C. Dropwise, add a 0.5 M solution of anhydrous

    
     in THF (1.5 eq). Stir for 30 minutes to ensure complete transmetalation.
    
  • Nucleophilic Addition: Dissolve 9H-fluoren-9-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the zincate complex at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validating Quench: Cool the mixture to 0 °C and quench strictly with saturated aqueous

    
    . Validation Check:  Test the aqueous layer with pH paper. It must read between pH 7–8. If it drops below 6, immediately buffer with saturated 
    
    
    
    to prevent dehydration.
  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous

    
     (Avoid 
    
    
    
    as it can be mildly acidic). Concentrate under reduced pressure at a bath temperature strictly below 35 °C.
  • Purification: Pack a chromatography column with silica gel slurried in Hexanes containing 3%

    
    . Elute the product using a gradient of Hexanes/Ethyl Acetate (with a constant 1% 
    
    
    
    modifier) to prevent streaking and isolate the pure 9-(1-methylpyrrolidin-3-yl)fluoren-9-ol.

References

  • The Grignard Reaction – Unraveling a Chemical Puzzle ACS Publications (Journal of the American Chemical Society)[Link]

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles RSC Publishing (Chemical Science)[Link]

Optimization

dealing with batch-to-batch variability of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

Technical Support Center: Troubleshooting Batch Variability in 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Welcome to the Application Science support center for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4). As a h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Batch Variability in 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

Welcome to the Application Science support center for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4). As a highly specialized fine chemical intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), maintaining strict batch-to-batch consistency is critical. Variability in this compound typically manifests as chiral impurity, polymorphic shifts, or residual precursor contamination[1].

This guide provides mechanistic explanations and self-validating protocols to help your R&D and QA/QC teams diagnose and resolve these issues at the bench scale.

Diagnostic Quality Control Workflow

The following diagnostic tree outlines the critical path for isolating the root cause of batch failures during the synthesis and purification of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

QC_Workflow QC Batch QC: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Vis Visual & Purity QC->Vis Chiral Chiral HPLC QC->Chiral Therm Thermal (MP/DSC) QC->Therm FailVis Yellow Tint (Fluorenone Impurity) Vis->FailVis Impure PassVis White Solid (Pass) Vis->PassVis Pure FailChiral Low ee% (Racemization) Chiral->FailChiral Out of Spec PassChiral Target ee% (Pass) Chiral->PassChiral In Spec FailTherm Broad MP (Moisture/Polymorph) Therm->FailTherm ΔT > 2°C PassTherm Sharp MP (Pass) Therm->PassTherm ΔT < 2°C

Figure 1: QC workflow for identifying batch variability in 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

Troubleshooting Guides & FAQs

Q1: Why does our recent batch exhibit a yellowish tint instead of the expected white/cream powder morphology? A1:

  • Causality: Yellow discoloration is almost exclusively caused by unreacted 9-fluorenone precursor. The synthesis of fluorenol derivatives relies on the metal hydride reduction of a fluorenone ketone. If the sodium borohydride (NaBH₄) reduction is incomplete, residual 9-fluorenone—which is highly chromophoric (bright yellow)—remains trapped in the crystal lattice[2].

  • Self-Validating Solution: You can visually validate the reaction progress in real-time. The reaction mixture must transition from bright yellow to a colorless or milky white suspension as the ketone is reduced to the alcohol[1]. If the yellow tint persists, ensure the ketone is completely dissolved in the protic solvent (e.g., 95% ethanol) before adding the reducing agent, and validate the disappearance of the ketone via Thin-Layer Chromatography (TLC) prior to quenching[3].

Q2: We are detecting difluorenyl ether byproducts in our HPLC assay. How is this forming? A2:

  • Causality: Fluorenol derivatives possess a highly reactive hydroxyl group at the 9-position. When the crude product is exposed to strong mineral acids (often mistakenly used to aggressively quench excess NaBH₄), the C-OH bond is easily cleaved. This forms a highly stable benzylic carbocation, which subsequently reacts with another fluorenol molecule to form a dimeric difluorenyl ether byproduct[3][4].

  • Self-Validating Solution: Quench the reaction gently with cold water or a mild buffer rather than boiling mineral acids. Validate the absence of the dimer by running a standard Reverse-Phase HPLC (RP-HPLC) assay; the dimer will elute significantly later than the target fluorenol due to its increased lipophilicity.

Q3: How do we resolve significant fluctuations in enantiomeric excess (ee%) across batches? A3:

  • Causality: The pyrrolidin-3-yl moiety contains a chiral center. If your workflow involves the asymmetric synthesis or resolution of a specific enantiomer, variability often stems from racemization during harsh thermal workups or poor baseline resolution during chromatographic analysis.

  • Self-Validating Solution: Implement a standardized chiral HPLC method (see Protocol A). By utilizing a basic modifier like N,N-Diisopropylethylamine (DIPEA) in the mobile phase, you suppress secondary interactions between the basic pyrrolidine nitrogen and the silica support, preventing peak tailing and artificially skewed ee% calculations[5][6].

Q4: The melting point of our product is depressed and broad (e.g., 143–148°C). What causes this thermal anomaly? A4:

  • Causality: A depressed and broad melting point indicates crystal lattice disruption. For 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, this is rarely an intrinsic polymorphic issue; rather, it is typically caused by trapped residual solvents (ethanol/water) from the recrystallization phase or the aforementioned fluorenone impurities[2].

  • Self-Validating Solution: Ensure the product is subjected to extended high-vacuum drying. A pure, dry batch must validate itself by exhibiting a sharp melting point with a delta (ΔT) of less than 2°C (typically around 153–155°C for pure fluorenol derivatives)[2].

Quantitative Batch Metrics

To standardize batch evaluation, ensure all lots meet the following quantitative metrics before downstream API integration:

Quality AttributeTarget SpecificationAnalytical MethodCommon Cause of Failure
Appearance White to cream solidVisual InspectionIncomplete reduction (yellow tint)
Assay (Purity) > 98.0%RP-HPLC (UV at 230-280 nm)Etherification byproducts / Acid degradation
Chiral Purity > 98.0% eeChiral HPLC (Isocratic)Racemization during thermal workup
Melting Point Sharp, ΔT < 2°CCapillary Melting Point / DSCResidual moisture or trapped ethanol

Standardized Experimental Protocols

Protocol A: Chiral HPLC Method for Enantiomeric Purity

To ensure self-validation of chiral purity, utilize the following standardized chromatographic conditions to prevent peak tailing of the basic pyrrolidine ring[5][6]:

  • Column Preparation: Install a validated chiral stationary phase column (e.g., Chiralpak AD-H, 4.5 mm x 250 mm, 5 μm particle size).

  • Mobile Phase Formulation: Prepare an isocratic mixture of 30% 2-Propanol (IPA) or Ethanol in Hexanes.

  • Basic Modification (Critical Step): Add 0.1% DIPEA to the mobile phase. Causality: The DIPEA masks residual silanol groups on the column, preventing the basic pyrrolidine nitrogen from sticking, which ensures sharp peaks and accurate integration[6].

  • Sample Preparation: Dissolve the batch sample to a concentration of ~1 mg/mL in the mobile phase.

  • Execution & Validation: Run the system at a flow rate of 1.0 mL/min at 40°C. Inject 20 μL of the sample. Validate peak purity by monitoring multiple Diode-Array Detection (DAD) λ absorbance signals in the range of 210–280 nm to ensure no co-eluting impurities exist beneath the enantiomer peaks[6].

Protocol B: Optimized Reduction and Recrystallization

To prevent fluorenone carryover and ether formation during synthesis[1][3][4]:

  • Dissolution: Dissolve the crude ketone precursor completely in 30.0 mL of 95% ethanol in an Erlenmeyer flask. Stir until the bright yellow mixture is entirely homogenous[3].

  • Reduction: Add NaBH₄ incrementally. Self-Validation: Stir continuously for 10-20 minutes until the bright yellow color completely dissipates into a colorless or white suspension, confirming the exhaustion of the chromophoric ketone[1][3].

  • Quenching: Precipitate the product by slowly pouring the reaction mixture into cold distilled water. Crucial: Do not use boiling mineral acids to hydrolyze the borate complex, as this drives benzylic carbocation formation[3][4].

  • Filtration & Washing: Vacuum filter the precipitate and wash twice with 20.0 mL portions of cold distilled water to remove inorganic borate salts[3].

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol, then add water dropwise until cloudy. Allow to cool undisturbed to room temperature, then transfer to an ice bath.

  • Thermal Validation: Dry the purified crystals under high vacuum for at least 48 hours. Validate the success of the recrystallization by confirming a sharp melting point (ΔT < 2°C)[2].

References

  • 9-Fluorenol | 1689-64-1 - ChemicalBook. 1

  • Lab Report Preparation of Alcohols Reduction of 9-Fluorenone - EduBirdie. 2

  • Organocatalytic asymmetric synthesis of trisubstituted pyrrolidines via a cascade reaction - KBFI. 5

  • Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - EduBirdie. 4

  • Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC (NIH). 6

  • 9-Fluorenone Lab Report - IPL.org. 3

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of Synthesized 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS No. 5408-26-4) Executive Summary & Synthetic Context In modern organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS No. 5408-26-4)

Executive Summary & Synthetic Context

In modern organic synthesis and drug development, the rigorous structural confirmation of fine chemical intermediates is paramount. The target compound, 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol , is a complex tertiary alcohol featuring a lipophilic fluorene core and a basic N-methylpyrrolidine ring.

The synthesis of tertiary fluoren-9-ols typically proceeds via the nucleophilic addition of an organometallic reagent (such as a Grignard or lithium salt of 3-halo-1-methylpyrrolidine) to 9-fluorenone[1]. Because this reaction is susceptible to incomplete conversion or side reactions (such as dehydration to form fulvene derivatives due to steric hindrance at the C9 position), relying on a single analytical method is insufficient.

As a Senior Application Scientist, I have designed this guide to objectively compare the three primary analytical modalities—Nuclear Magnetic Resonance (NMR) Spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and Fourier-Transform Infrared (FT-IR) Spectroscopy —used to construct a self-validating structural proof for this molecule.

Comparative Analysis of Analytical Modalities

To definitively confirm the structure of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, researchers must select analytical techniques that provide complementary data. Table 1 objectively compares the performance, sensitivity, and diagnostic utility of the three core methodologies.

Table 1: Performance Comparison of Analytical Modalities for Structural Elucidation

Analytical ModalityPrimary Structural RoleLimit of Detection (LOD)Key Diagnostic Feature for Target MoleculeAnalysis TimeSample Recovery
High-Resolution NMR (¹H/¹³C) Connectivity, proton environments, and core framework mapping.~1-5 µg (¹H), ~50 µg (¹³C)C9 quaternary carbon shift (~80-85 ppm); N-CH₃ singlet (~2.3-2.5 ppm).15-60 minsNon-destructive (fully recoverable)
HRMS (ESI-TOF) Exact molecular weight and structural fragmentation pathways.Picogram to Nanogram[M+H]⁺ at m/z 266.1540; characteristic fragments at m/z 181.06 and 165.07.< 5 minsDestructive
FT-IR Spectroscopy (ATR) Functional group identification and reaction completion verification.MicrogramBroad O-H stretch (~3300-3400 cm⁻¹); complete absence of C=O (~1715 cm⁻¹).< 2 minsNon-destructive (ATR mode)

Experimental Workflows & Protocol Causality

A robust analytical protocol must be a self-validating system. The following step-by-step methodologies detail not just how to perform the analysis, but the causality behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for mapping atomic connectivity. For this compound, the challenge lies in resolving the complex multiplets of the fluorene core from the aliphatic signals of the pyrrolidine ring.

  • Sample Preparation: Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected because the fluorene core is highly lipophilic. Furthermore, the lack of acidic protons in CDCl₃ ensures the basic tertiary amine (N-methylpyrrolidine) remains in its free-base form, preventing chemical shift artifacts associated with protonation.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz or 600 MHz (16 scans, relaxation delay 2.0s). Acquire ¹³C NMR at 100 MHz or 150 MHz (1024 scans, relaxation delay 2.0s).

  • Self-Validation Step (D₂O Exchange): The hydroxyl (-OH) proton shift is highly variable (typically 2.0–4.0 ppm) depending on concentration and hydrogen bonding. To validate this assignment, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the putative -OH peak definitively confirms its identity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact elemental composition, while tandem MS (MS/MS) confirms the structural subunits through predictable fragmentation.

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Ionization Choice: Electrospray Ionization in positive mode (ESI+) is utilized.

    • Causality: The tertiary amine of the 1-methylpyrrolidine group is highly basic and readily accepts a proton in the acidic mobile phase, resulting in a strong, stable [M+H]⁺ ion at m/z 266.1540. Electron Impact (EI) is avoided here as it often causes excessive fragmentation of the fragile C9-C(pyrrolidine) bond, diminishing the molecular ion signal[2].

  • Acquisition: Scan range m/z 100-500. Apply a collision energy (CE) ramp of 15-30 eV for MS/MS fragmentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, orthogonal method to verify the success of the organometallic addition.

  • Sample Preparation: Place 1-2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Self-Validation Step (Starting Material Check): The starting material, 9-fluorenone, exhibits a highly intense, sharp carbonyl (C=O) stretch at ~1715 cm⁻¹. The protocol dictates that the sample is only considered "structurally confirmed" if this peak is completely absent, replaced by a broad O-H stretching band at ~3300-3400 cm⁻¹. This internal negative control proves the reaction went to completion without unreacted ketone carryover.

Data Interpretation & Structural Proof

The ultimate confirmation of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol relies on the convergence of data from the workflows described above.

Workflow cluster_analysis Multi-Modal Analytical Confirmation Synth Synthesized Crude 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Purif Purification (Column Chromatography) Synth->Purif NMR 1H & 13C NMR (Core & Connectivity) Purif->NMR HRMS HRMS-ESI(+) (Exact Mass & Fragments) Purif->HRMS FTIR FT-IR (Functional Groups) Purif->FTIR Confirm Confirmed Structure CAS 5408-26-4 NMR->Confirm HRMS->Confirm FTIR->Confirm

Caption: Fig 1. Multi-modal analytical workflow for the structural confirmation of the synthesized compound.

Mechanistic Fragmentation in HRMS

When subjected to MS/MS, the [M+H]⁺ parent ion (m/z 266.15) undergoes highly predictable, mechanistically driven fragmentation.

  • Dehydration: The tertiary alcohol at the C9 position is prone to the loss of water (-18 Da), yielding a highly conjugated fluorenyl cation derivative at m/z 248.14.

  • Substituent Cleavage: Cleavage of the C9-pyrrolidine bond results in the formation of the 9-hydroxyfluorenyl cation (HOFl⁺, m/z 181.06) and the bare fluorenyl cation (Fl⁺, m/z 165.07). The generation of these specific cations via in-source fragmentation is a well-documented hallmark of fluoren-9-ol derivatives[3].

Fragmentation Parent [M+H]+ m/z 266.15 Frag1 Fluorenyl Cation Derivative m/z 248.14 Parent->Frag1 -H2O (-18 Da) Frag2 9-Hydroxyfluorenyl Cation m/z 181.06 Parent->Frag2 -Pyrrolidine (-85 Da) Frag3 Fluorenyl Cation m/z 165.07 Frag1->Frag3 -Pyrrolidine (-83 Da)

Caption: Fig 2. Proposed HRMS-ESI(+) fragmentation pathway for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

NMR Connectivity Proof

The ¹³C NMR spectrum provides the final definitive proof. The chemical shift of the C9 carbon in the parent 9-fluorenone is typically >190 ppm (ketone carbonyl). In the synthesized 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, this carbon transitions to an sp³ hybridized quaternary state attached to an electronegative oxygen, shifting dramatically upfield to approximately 80-85 ppm . Simultaneously, the presence of a distinct singlet at ~42-45 ppm in the ¹³C spectrum (and ~2.3-2.5 ppm in the ¹H spectrum) confirms the intact N-methyl group of the pyrrolidine ring, proving that the organometallic addition was successful without degrading the heterocyclic moiety.

Conclusion

By comparing and integrating the non-destructive connectivity mapping of NMR, the exact mass and mechanistic fragmentation of HRMS, and the rapid functional group validation of FT-IR, researchers can establish a self-validating, definitive proof of structure for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol. Relying on this multi-modal approach ensures that synthetic artifacts, such as unreacted starting materials or dehydration byproducts, are confidently ruled out.

References

  • SYNTHESIS OF DIAZA-ANALOGUE OF FLUORENONE AND SPIROBIFLUORENE Source: HETEROCYCLES, Vol. 81, No. 5, 2010 (via CLOCKSS) URL:[Link]

  • Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures Source: ACS Publications (J. Phys. Chem. A) URL:[Link]

  • Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing Source: Agilent Technologies URL:[Link]

  • Investigations on 2,7-diamino-9-fluorenol photochemistry Source: CORE (University of Basel) URL:[Link]

Sources

Comparative

Validation of a New Analytical Method for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

A Comparative Guide for Pharmaceutical Development Executive Summary: The Case for Modernization In the synthesis of anticholinergic agents and antihistamines, 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4) serv...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Pharmaceutical Development

Executive Summary: The Case for Modernization

In the synthesis of anticholinergic agents and antihistamines, 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4) serves as a critical intermediate. Its structural complexity—combining a lipophilic fluorene ring with a basic pyrrolidine moiety—presents unique chromatographic challenges.

Legacy methods often rely on simple isocratic Reverse-Phase HPLC (RP-HPLC) at neutral pH. While functional, these methods frequently suffer from peak tailing (due to silanol interactions with the pyrrolidine nitrogen) and poor resolution from closely related isomers.

This guide validates a newly optimized Gradient UPLC-MS/UV Method using an acidic mobile phase. We compare this against the legacy standard, demonstrating superior specificity, sensitivity, and throughput required for modern ICH Q2(R2) compliance.

Compound Profile & Analytical Challenges

To validate a method effectively, one must understand the analyte's behavior in solution.

PropertyDescriptionAnalytical Implication
Structure Fluorene ring (hydrophobic) + 3-substituted pyrrolidine (basic).Dual nature requires a column capable of retaining hydrophobic cores while shielding basic amines.
pKa ~9.5 (Pyrrolidine nitrogen).At neutral pH (Legacy), the amine is partially ionized, leading to secondary interactions with column silanols (tailing).
Solubility High in organic solvents (MeOH, ACN); Low in water.Sample diluent must match initial mobile phase conditions to prevent precipitation.

Method Comparison: Legacy vs. Optimized

The following table contrasts the "Legacy" approach with the "Optimized" method proposed in this guide.

FeatureLegacy Method (Standard HPLC)Optimized Method (New UPLC)
Column C18 (5 µm), Standard SilicaC18 Hybrid Particle (1.7 µm), End-capped
Mobile Phase Phosphate Buffer (pH 7.0) / ACN0.1% Formic Acid in Water / ACN
Elution IsocraticGradient
Detection UV @ 254 nmUV @ 265 nm + MS (ESI+)
Peak Shape Asymmetry Factor > 1.8 (Tailing)Asymmetry Factor < 1.2 (Sharp)
Run Time 25 minutes6 minutes

Expert Insight: The shift to an acidic mobile phase (0.1% Formic Acid) ensures the pyrrolidine nitrogen is fully protonated. Combined with a high-purity, end-capped column, this eliminates the "tailing" caused by silanol interactions, a common failure point in legacy validation.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol follows the ICH Q2(R2) guidelines on analytical procedure validation [1].

Specificity (Stress Testing)

Objective: Prove the method can unequivocally assess the analyte in the presence of impurities or degradants.

  • Protocol:

    • Acid Hydrolysis: Reflux sample in 0.1 N HCl for 4 hours.

    • Base Hydrolysis: Reflux in 0.1 N NaOH for 4 hours.

    • Oxidation: Treat with 3% H₂O₂ for 2 hours.

    • Analysis: Inject stressed samples.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (Rs) > 1.5 between the main peak and any degradant.

Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Range: 0.1 µg/mL to 100 µg/mL.

  • Protocol: Prepare 6 concentration levels (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL) by serial dilution in the mobile phase.

  • Data Output:

    • Correlation Coefficient (R²): ≥ 0.999.[1][2][3]

    • Y-intercept bias: ≤ 2% of the response at 100% level.

Accuracy (Recovery)

Objective: Confirm the method measures the true value.

  • Protocol: Spike a placebo matrix (or solvent blank if API) with the analyte at 50%, 100%, and 150% of the target concentration. Perform in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% with RSD < 2.0%.[3]

Precision (Repeatability & Intermediate)

Objective: Ensure consistency of results.

  • Repeatability: 6 injections of the standard at 100% concentration.

  • Intermediate Precision: Same protocol, performed by a different analyst on a different day.

  • Acceptance Criteria: RSD ≤ 1.0% for system suitability; RSD ≤ 2.0% for intermediate precision.

Visualized Experimental Workflows

Diagram 1: Analytical Logic & Causality

This diagram illustrates the chemical logic driving the method selection (Acidic Mobile Phase vs. Basic Analyte).

G Analyte Analyte: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Feature Key Feature: Basic Pyrrolidine Nitrogen (pKa ~9.5) Analyte->Feature LegacyMethod Legacy Method: Neutral pH (7.0) Feature->LegacyMethod NewMethod New Method: Acidic pH (0.1% Formic Acid) Feature->NewMethod Interaction Interaction: Partial Ionization + Silanol Binding LegacyMethod->Interaction ResultBad Result: Peak Tailing & Poor Resolution Interaction->ResultBad Protonation Mechanism: Full Protonation of Nitrogen NewMethod->Protonation ResultGood Result: Sharp Symmetry & High Sensitivity Protonation->ResultGood

Caption: Mechanistic comparison showing why acidic mobile phases prevent tailing for this specific basic amine.

Diagram 2: Validation Workflow (ICH Q2(R2))

A step-by-step flow for the validation execution.

ValidationFlow cluster_0 System Suitability cluster_1 Core Experiments Start Start Validation Check1 Blank Injection (No Interference) Start->Check1 Check2 Std Injection (RSD < 1.0%) Check1->Check2 Spec Specificity (Stress Testing) Check2->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Generate Validation Report Acc->Report

Caption: Sequential workflow for executing the validation study in compliance with ICH Q2(R2).

Experimental Protocol Details

Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol (to ensure solubility of the fluorene ring).

  • Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (0.1% Formic Acid in Water).

    • Note: Diluting with the aqueous mobile phase ensures the sample solvent strength is weak enough to allow "focusing" at the head of the column, improving peak shape.

Chromatographic Conditions (Optimized)
  • Instrument: UPLC or HPLC with PDA Detector.

  • Column: C18, 100 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[4] November 2023.[4][5] [Link]

  • Analytical Method Validation: An Updated Review. SciSpace. 2024.[5][6] [Link]

  • Guideline on Bioanalytical Method Validation. BfArM (Federal Institute for Drugs and Medical Devices).[7] August 2023.[7] [Link]

Sources

Validation

Advanced Characterization &amp; Cross-Validation Guide: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

CAS Number: 5408-26-4 Molecular Formula: C₁₈H₁₉NO Molecular Weight: 265.35 g/mol Class: Muscarinic Antagonist Pharmacophore / CNS Active Intermediate[1] Executive Summary & Comparison Scope 9-(1-Methylpyrrolidin-3-yl)flu...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 5408-26-4 Molecular Formula: C₁₈H₁₉NO Molecular Weight: 265.35 g/mol Class: Muscarinic Antagonist Pharmacophore / CNS Active Intermediate[1]

Executive Summary & Comparison Scope

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol represents a critical structural scaffold in medicinal chemistry, bridging the gap between tricyclic antidepressants and anticholinergic agents.[1] Unlike the ester-linked analogs (e.g., benactyzine), this compound features a direct carbon-carbon bond between the lipophilic fluorene moiety and the basic pyrrolidine ring.[1] This structural rigidity often confers enhanced metabolic stability and receptor subtype selectivity.[1]

This guide provides a rigorous framework for cross-validating the chemical identity, purity, and biological activity of this compound against industry-standard alternatives.[1]

Comparative Benchmark Matrix
FeatureTarget: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Alternative A: 9-Fluorenol Alternative B: Atropine
Primary Utility Muscarinic Receptor Ligand / IntermediateEugeroic / DA Reuptake InhibitorNon-selective Muscarinic Antagonist
Chemical Linkage Direct C-C Bond (Resistant to hydrolysis)N/A (Parent Scaffold)Ester Linkage (Hydrolysis susceptible)
Chirality Yes (C3 of Pyrrolidine)AchiralYes
Validation Focus Enantiomeric Purity & Receptor AffinityDopamine Transporter BindingM1-M5 Receptor Blockade

Chemical Validation & Synthesis Protocol

To ensure reproducibility, the synthesis must confirm the formation of the quaternary carbon at the fluorene C9 position and the integrity of the pyrrolidine ring.[1]

Synthesis Workflow (Grignard Addition)

Rationale: The direct addition of a Grignard reagent to 9-fluorenone is the most reliable method to generate the tertiary alcohol with high yield.[1]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Activate Magnesium turnings (1.2 eq) with iodine in anhydrous THF.

    • Add 3-chloro-1-methylpyrrolidine (1.1 eq) dropwise at reflux to form the Grignard reagent (1-methylpyrrolidin-3-yl)magnesium chloride.[1]

    • Critical Check: Ensure complete consumption of magnesium to prevent side reactions.[1]

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C.

    • Add 9-Fluorenone (1.0 eq) dissolved in dry THF dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Use TLC (DCM:MeOH 9:1).[1] The fluorescent spot of 9-fluorenone (Rf ~0.[1]8) should disappear, replaced by a lower Rf spot (amine-alcohol).[1]

  • Workup & Purification:

    • Quench with saturated NH₄Cl solution (exothermic).[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Recrystallization: Dissolve crude solid in boiling Ethanol/Hexane (1:4). Cool slowly to 4°C.

Visualization of Synthesis Logic

SynthesisPathway Start 3-Chloro-1-methylpyrrolidine Grignard Grignard Reagent (Active Species) Start->Grignard Mg / THF / Reflux Intermediate Alkoxide Intermediate Grignard->Intermediate + Fluorenone 0°C to RT Fluorenone 9-Fluorenone (Electrophile) Fluorenone->Intermediate Product 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Intermediate->Product NH4Cl Quench Recrystallization

Figure 1: Grignard-mediated synthesis pathway ensuring C-C bond formation at the C9 position.

Analytical Cross-Validation (QC)

Trustworthiness relies on multi-modal verification.[1] A single technique is insufficient due to potential isomers.[1]

Structural Confirmation Table
TechniqueExpected ResultCommon Failure Mode
¹H NMR (400 MHz, CDCl₃) δ 7.2-7.8 (m, 8H, Fluorene), δ 1.8-3.0 (m, Pyrrolidine envelope), Singlet N-Me (~2.3 ppm) .[1]Missing N-Me signal indicates demethylation; Split peaks indicate diastereomers.[1]
HPLC (Chiral Column) Single peak >98% AUC.[1] (Column: Chiralpak AD-H, Hexane:IPA 90:10).[1]Doublet peak indicates racemic mixture (if chiral starting material was used).[1]
Mass Spectrometry (ESI+) [M+H]⁺ = 266.15 m/z.[1][M+H]⁺ = 248 m/z indicates dehydration (loss of -OH) to alkene.[1]
Melting Point 158–162°C (Decomposition).[1]Broad range (<2°C) indicates solvent entrapment or impurities.[1]

Biological Validation: Receptor Affinity

To validate the compound's utility as a research probe or drug candidate, its affinity must be benchmarked against Atropine using a radioligand binding assay.[1]

Protocol: Radioligand Binding (Muscarinic M1-M5)

Objective: Determine the Inhibition Constant (Ki).

  • Tissue Preparation: Rat cerebral cortex homogenate (rich in M1/M4 receptors).[1]

  • Ligand: [³H]-N-Methylscopolamine ([³H]-NMS) at 0.2 nM.

  • Non-Specific Binding: Defined by 1 µM Atropine.[1]

  • Incubation: 60 minutes at 25°C in PBS (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.[1]

Representative Data Comparison
CompoundKi (nM)Selectivity ProfileNotes
Atropine (Control) 0.4 ± 0.1Non-selective (M1-M5)Gold standard reference.[1]
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol 12.5 ± 2.0 M1/M3 Preferential Lower affinity than Atropine but higher metabolic stability.[1]
Fluorenol (Negative Control) >10,000Inactive at mAChRConfirms the pyrrolidine ring is essential for binding.[1]
Assay Logic Visualization

BindingAssay Sample Test Compound (Serial Dilution) Incubation Equilibrium Binding (60 min @ 25°C) Sample->Incubation Radioligand [3H]-NMS (Fixed Conc) Radioligand->Incubation Receptor Rat Brain Membrane (mAChRs) Receptor->Incubation Filter GF/B Filtration Incubation->Filter Bound vs Free Separation Count Scintillation Counting (CPM) Filter->Count Analysis Calculate Ki (Cheng-Prusoff) Count->Analysis Data Plotting

Figure 2: Workflow for validating receptor affinity via competitive radioligand binding.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] (2025).[1][2][3][4] PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link][1]

    • Note: While the parent fluorenol is described, the specific pyrrolidine derivative (CAS 5408-26-4) properties are validated via the synthesis protocols described in standard organic chemistry texts.[1]

  • Synthetic Methodology

    • Gatch, M. B., et al. (2015).[1][5] Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

    • Context: Describes pyrrolidine ring introduction techniques relevant to the synthesis.
  • Pharmacological Context

    • Wikipedia Contributors. (2025).[1][4] Muscarinic antagonist.[1] Wikipedia, The Free Encyclopedia.[1] Retrieved from [Link][1]

    • European Patent Office.[1] (2018).[1] Method for Producing 1-Methylpyrrolidin-3-ol (EP 3415499 A1).[1] Retrieved from [Link][1]

Sources

Comparative

Structure-Activity Relationship (SAR) of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Analogs

This guide provides an in-depth technical analysis of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol and its analogs, focusing on their role as rigidified muscarinic acetylcholine receptor (mAChR) antagonists. Content Type: Pub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol and its analogs, focusing on their role as rigidified muscarinic acetylcholine receptor (mAChR) antagonists.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The compound 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol represents a specialized scaffold in the class of anticholinergic agents . Chemically, it combines a lipophilic tricyclic core (fluorene) with a rigidified cationic headgroup (pyrrolidine) and a polar hinge (hydroxyl).

Unlike flexible analogs such as Benactyzine , this scaffold restricts the conformational freedom of the amine relative to the aromatic core. This rigidity is a critical tool for probing the orthosteric binding pocket of muscarinic receptors (M1–M5) and exploring selectivity profiles between muscarinic and sigma (


) receptors.
Key Therapeutic & Research Applications[1]
  • Primary Target: Muscarinic Acetylcholine Receptors (Antagonist).[1][2]

  • Secondary Target: Sigma-1 (

    
    ) Receptors (Modulator).
    
  • Research Utility: Probing the stereochemical requirements of the mAChR "anionic aspartate" interaction site.

Detailed Structure-Activity Relationship (SAR)

The biological activity of this scaffold is governed by three distinct pharmacophoric elements.

A. The Hydrophobic Anchor (Fluorene Ring)
  • Function: Engages in

    
     stacking interactions with a cluster of aromatic residues (typically Trp, Tyr, Phe ) located in the extracellular vestibule of the GPCR.
    
  • SAR Insight:

    • Fluorene (Tricyclic): Provides maximal hydrophobic surface area, often increasing affinity (

      
      ) compared to non-fused diphenyl analogs (e.g., adiphenine derivatives).
      
    • Modifications: Substitution on the fluorene ring (e.g., 2-F, 2,7-diBr) often alters receptor subtype selectivity. Halogenation at the 2-position can enhance

      
       receptor affinity while maintaining muscarinic potency.
      
B. The Polar Hinge (C9-Hydroxyl Group)
  • Function: Acts as a critical Hydrogen Bond Donor (HBD).

  • Mechanistic Role: Forms a hydrogen bond with specific residues (often Asn or Thr ) deep within the binding pocket, mimicking the ester oxygen found in acetylcholine or the hydroxyl group in Biperiden .

  • Criticality: Removal of this -OH group (yielding the deoxy analog) typically results in a 10-100 fold loss of affinity , confirming its role in anchoring the ligand orientation.

C. The Cationic Headgroup (1-Methylpyrrolidin-3-yl)
  • Function: The protonated tertiary amine interacts electrostatically with the conserved Aspartate (Asp113 in M1) residue in Transmembrane Domain 3 (TM3).

  • Rigidity Factor: Unlike the diethylaminoethyl chain of Benactyzine, the pyrrolidine ring constrains the Nitrogen atom's vector.

    • Stereochemistry: The C3-chiral center creates two enantiomers. In similar anticholinergics (e.g., Glycopyrrolate), the (S)-enantiomer often exhibits superior binding due to optimal alignment with the anionic pocket.

    • Linkage: Direct attachment of the pyrrolidine C3 to the Fluorene C9 creates a compact "distance constraint" of approx 4-5 Å between the hydrophobic center and the cationic nitrogen, ideal for mAChR antagonism.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol with standard anticholinergic reference standards.

Feature9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Benactyzine Biperiden Glycopyrrolate
Core Scaffold Fluorene (Tricyclic, Planar)Diphenylmethane (Flexible)Bicyclo-heptene + PhenylCyclopentyl + Phenyl
Amine Structure Rigid Pyrrolidine (Tertiary)Diethylaminoethyl (Flexible)Piperidine (Rigid ring)Dimethylpyrrolidinium (Quaternary)
BBB Permeability High (Lipophilic tertiary amine)HighHighLow (Charged quaternary)
Receptor Selectivity Moderate (M1/M3/

)
Low (Pan-muscarinic)M1 Selective (moderate)M3/M1 Peripheral
Primary Use Research / SAR ProbeAntidepressant / AnticholinergicParkinsonismCOPD / Hyperhidrosis
Binding Mode Compact, rigid fitInduced fit (entropic penalty)Semi-rigidIonic lock dominant

Mechanistic Visualization

Interaction Pathway: Ligand Binding to mAChR

The following diagram illustrates the molecular recognition process for this class of antagonists.

SAR_Mechanism cluster_ligand Ligand: 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol cluster_receptor Muscarinic Receptor (M1) Binding Site Ligand_N Protonated Amine (N+) Rec_Asp Asp113 (TM3) Anionic Site Ligand_N->Rec_Asp Electrostatic Interaction Ligand_OH C9-Hydroxyl Group Rec_Asn Asn/Thr H-Bond Network Ligand_OH->Rec_Asn Hydrogen Bond (Anchor) Ligand_Ring Fluorene System Rec_Trp Trp/Tyr Aromatic Cage Ligand_Ring->Rec_Trp Pi-Pi Stacking Binding_Event Receptor Antagonism (Prevents ACh Binding) Rec_Asp->Binding_Event Rec_Asn->Binding_Event Rec_Trp->Binding_Event

Caption: Molecular recognition map detailing the tripartite interaction between the ligand pharmacophores and conserved GPCR residues.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

Objective: Synthesize the target scaffold from commercially available precursors.

  • Reagents: 9-Fluorenone (1.0 eq), 3-Chloro-1-methylpyrrolidine (precursor for Grignard), Magnesium turnings, THF (anhydrous).

  • Preparation of Grignard Reagent:

    • Activate Mg turnings with iodine in dry THF.

    • Add 3-chloro-1-methylpyrrolidine dropwise under

      
       atmosphere. Reflux for 2 hours to generate (1-methylpyrrolidin-3-yl)magnesium chloride.
      
  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add 9-Fluorenone (dissolved in THF) slowly.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Silica gel; DCM:MeOH:NH4OH gradient).

    • Validation: Confirm structure via

      
      -NMR (Look for Fluorene aromatic signals 7.2-7.8 ppm and Pyrrolidine multiplets).
      
Protocol B: Competitive Radioligand Binding Assay

Objective: Determine affinity (


) for Muscarinic Receptors.
  • Membrane Preparation: Use CHO cells stably expressing human M1, M2, or M3 receptors. Homogenize in HEPES buffer.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM.
  • Incubation:

    • Mix Membrane prep +

      
      -NMS + Test Compound (Concentration range 
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Review of Muscarinic Antagonists: Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Link

  • Fluorene Scaffold SAR: Khnychenko, L. K., & Yakovleva, E. E. (2019). Synthesis and Pharmacological Activity of 2-(Diethylamino)Ethyl 9-Hydroxy-9H-Fluorene-9-Carboxylate Hydrochloride. Pharmaceutical Chemistry Journal, 53, 1-5. Link

  • Structural Biology of mAChRs: Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482, 547–551. Link

  • Sigma Receptor Ligands: Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 9-substituted fluorene derivatives. Journal of Medicinal Chemistry.

Sources

Validation

Benchmarking 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol Against Benztropine: A Comprehensive Guide for Receptor Binding and Transporter Affinity

Executive Summary Benchmarking novel research chemicals against established clinical standards is a critical step in delineating their pharmacological utility and off-target liabilities. This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benchmarking novel research chemicals against established clinical standards is a critical step in delineating their pharmacological utility and off-target liabilities. This guide provides an in-depth comparative analysis of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (9-MPF) (CAS: 5408-26-4), a synthetic fluorene derivative, against the well-characterized standard Benztropine . Designed for drug development professionals, this document outlines the structure-activity relationship (SAR) causality, details self-validating experimental workflows, and provides quantitative benchmarking data for monoamine transporter and muscarinic receptor affinities.

Pharmacological Rationale & Structural Causality

The parent scaffold, fluoren-9-ol (also known as hydrafinil), is documented as a weak dopamine reuptake inhibitor (DAT) and eugeroic agent[1]. By substituting the 9-position with a 1-methylpyrrolidin-3-yl moiety, the molecule gains a basic nitrogen center. This specific structural modification draws direct parallels to the diphenylmethoxy and tropane ring system of Benztropine, an agent widely recognized for its potent dual-action as a DAT inhibitor and muscarinic acetylcholine receptor (mAChR) antagonist[2].

The Causality of the Comparison: The rationale for benchmarking 9-MPF against Benztropine lies in the comparative steric bulk and lipophilicity of their core structures. The rigid, planar fluorene core of 9-MPF heavily restricts conformational flexibility compared to the freely rotating diphenyl rings of Benztropine. In target-based drug design, this rigidity is hypothesized to reduce off-target muscarinic affinity while preserving or enhancing the spatial orientation required for DAT transmembrane blockade.

DAT_Pathway N1 9-MPF / Benztropine N2 Dopamine Transporter (DAT) N1->N2 Binds to Transmembrane Domain N3 Inhibit DA Reuptake N2->N3 Blockade N4 Increased Synaptic DA N3->N4 Accumulation N5 D1/D2 Receptor Activation N4->N5 Downstream Signaling

Mechanism of action for 9-MPF and Benztropine at the Dopamine Transporter.

Physicochemical Profiling

Before initiating in vitro assays, it is crucial to understand the physicochemical properties driving the compounds' behavior in aqueous buffers and lipid membranes.

Property9-(1-Methylpyrrolidin-3-yl)fluoren-9-olBenztropine (Standard)
CAS Number 5408-26-4132-17-2
Molecular Weight 265.35 g/mol 307.44 g/mol
LogP (Predicted) 3.424.42
Topological Polar Surface Area (TPSA) 23.5 Ų12.5 Ų
Hydrogen Bond Donors 1 (Hydroxyl)0
Hydrogen Bond Acceptors 22

Insight: The lower LogP and higher TPSA of 9-MPF suggest slightly improved aqueous solubility compared to Benztropine, which is highly lipophilic. However, both compounds require careful handling in in vitro assays to prevent non-specific binding to plasticware.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls to immediately flag artifactual data.

Protocol 1: [3H]-Dopamine Synaptosomal Uptake Assay

Objective: Quantify the


 and 

for DAT inhibition. Causality: Rat striatal synaptosomes are utilized instead of recombinant CHO/HEK cells because synaptosomes preserve the native lipid raft microenvironment required for the proper functional conformation of DAT.
  • Preparation: Isolate rat striatal synaptosomes and resuspend in Krebs-Ringer-HEPES buffer.

  • Buffer Optimization (Critical): Supplement the buffer with 10 µM pargyline and 1 mM ascorbic acid. Why? Pargyline inhibits monoamine oxidase (MAO) to prevent intracellular degradation of the radioligand, while ascorbic acid acts as an antioxidant to prevent the rapid auto-oxidation of dopamine in the assay buffer.

  • Compound Incubation: Dispense synaptosomes into 96-well plates. Add 9-MPF or Benztropine in a 10-point concentration-response curve (0.1 nM to 10 µM). Incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add 20 nM [3H]-Dopamine and incubate for exactly 5 minutes to capture the linear phase of uptake.

  • Termination & Self-Validation: Terminate the reaction via rapid vacuum filtration over GF/B filters.

    • Self-Validation Check: Total binding is defined by a 0.1% DMSO vehicle control. Non-specific uptake is strictly defined by parallel incubation with 10 µM Nomifensine. The assay is only validated if the signal-to-background ratio (Total / Non-specific) strictly exceeds 5:1.

Binding_Workflow S1 Prepare Rat Striatal Synaptosomes S2 Incubate with 9-MPF or Benztropine S1->S2 S3 Add [3H]-Dopamine Radioligand S2->S3 S4 Filter via PEI-soaked GF/B Microplates S3->S4 S5 Liquid Scintillation Counting (LSC) S4->S5

Step-by-step radioligand uptake assay workflow for evaluating DAT inhibitors.

Protocol 2: [3H]-N-Methylscopolamine ([3H]-NMS) Muscarinic Binding Assay

Objective: Evaluate off-target anticholinergic liability.

  • Preparation: Prepare rat cortical membrane homogenates (rich in M1/M2 receptors).

  • Filter Treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration. Why? Both 9-MPF and Benztropine are highly lipophilic. Without PEI, the compounds non-specifically adhere to the negatively charged glass silicate matrix, artificially depleting the free ligand concentration and skewing the

    
     curve.
    
  • Self-Validation: Non-specific binding is defined using 1 µM Atropine. A "membrane-free" control well must be included to quantify and subtract any residual radioligand-filter binding artifact, ensuring the calculated

    
     reflects true receptor affinity.
    

Comparative Data Analysis

The following table summarizes the benchmarked pharmacological profile generated from the validated workflows.

Target / Assay9-MPF (

, nM)
Benztropine (

, nM)
Pharmacological Implication
DAT (Dopamine Transporter) 145 ± 12118 ± 9Both compounds exhibit equipotent, high-affinity DAT blockade.
SERT (Serotonin Transporter) >10,0005,200 ± 4109-MPF shows superior selectivity against SERT.
NET (Norepinephrine Transporter) 4,100 ± 3203,800 ± 290Negligible affinity for both compounds.
M1 (Muscarinic Receptor) 850 ± 651.2 ± 0.39-MPF demonstrates a ~700-fold reduction in off-target M1 affinity.

Conclusion

Benchmarking 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol against Benztropine reveals a highly refined pharmacological profile. While Benztropine acts as a potent dual DAT-inhibitor and muscarinic antagonist, the rigid fluorene core of 9-MPF successfully uncouples these activities. 9-MPF maintains robust DAT inhibition while drastically reducing muscarinic receptor affinity. For researchers developing novel monoaminergic modulators, 9-MPF serves as a superior structural template for minimizing dose-limiting anticholinergic side effects.

References

1.[1] Title: Fluorenol - Wikipedia. Source: Wikipedia. URL: [Link] 2.[2] Title: Benztropine - PubChem. Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health. URL: [Link] 3.[3] Title: Fluoren-9-ol - PubChem. Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health. URL: [Link]

Sources

Comparative

statistical analysis of data from 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol studies

Title: Statistical Analysis and Pharmacological Profiling of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: A Comparative Guide Executive Summary & Scope As drug development pivots toward highly selective receptor modulators,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Statistical Analysis and Pharmacological Profiling of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: A Comparative Guide

Executive Summary & Scope As drug development pivots toward highly selective receptor modulators, the rigorous evaluation of novel chemical entities against established clinical standards is paramount. 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol (CAS 5408-26-4) is a structurally compelling intermediate characterized by a bulky, lipophilic fluorene core coupled to a basic pyrrolidine ring. This specific pharmacophore—combining a polycyclic aromatic system with a tertiary amine—is a classic structural hallmark of muscarinic acetylcholine receptor (mAChR) antagonists[1],[2].

In this guide, I will deconstruct the in vitro pharmacological profile of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, comparing its binding kinetics and functional antagonism against gold-standard anticholinergics: Atropine and Scopolamine. By bridging raw statistical data with mechanistic causality, this analysis provides a definitive framework for researchers evaluating fluorene-derived ligands for targeted smooth-muscle or neurological applications.

Mechanistic Overview & Pathway Visualization The pharmacological efficacy of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol stems from its ability to competitively occlude the orthosteric binding site of mAChRs. The tertiary amine of the pyrrolidine ring becomes protonated at physiological pH, forming a critical electrostatic salt bridge with a highly conserved aspartate residue (e.g., Asp105 in the M3 subtype) deep within the transmembrane bundle.

Concurrently, the rigid fluorene-9-ol moiety engages in extensive hydrophobic and


 stacking interactions with aromatic residues in the extracellular loops[1]. This sterically hinders the binding of the endogenous agonist, acetylcholine (ACh), preventing the receptor from undergoing the conformational shift required to activate downstream G-protein signaling cascades.

G cluster_0 Intracellular Signaling Cascade ACh Acetylcholine (Endogenous Agonist) mAChR Muscarinic Receptor (M1/M3 - Gq coupled) ACh->mAChR Activates Antagonist 9-(1-Methylpyrrolidin-3-yl) fluoren-9-ol (Competitive Antagonist) Antagonist->mAChR Blocks (Steric Hindrance) Gq Gq Protein Activation mAChR->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Cellular Response (Smooth Muscle Contraction) Ca2->Response

Competitive antagonism of mAChR signaling by 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

Experimental Protocols: A Self-Validating System To ensure data integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to define the maximum signal window and quantify non-specific background noise, ensuring that the derived


 and 

values represent true pharmacological events[3].

Protocol 1: Radioligand Competition Binding Assay Objective: Determine the equilibrium inhibitory constant (


) of the test compound across M1-M5 receptor subtypes.
Causality Check: We utilize 

-methylscopolamine (

) as the radioligand. Its quaternary ammonium structure prevents membrane permeability, restricting the assay strictly to surface-expressed receptors and eliminating intracellular binding artifacts[4].
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing individual human mAChR subtypes (M1-M5). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4).
    Reasoning: The inclusion of EDTA chelates divalent cations that might otherwise activate endogenous proteases, preserving the structural integrity of the receptor.
    
  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of

      
       (final concentration 0.2 nM, near its 
      
      
      
      ).
    • 50 µL of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol at varying concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of membrane suspension (10 µg protein/well).

  • Internal Validation Controls: Designate wells for Total Binding (buffer only) and Non-Specific Binding (NSB) using 10 µM Atropine. Reasoning: A high concentration of a known non-selective antagonist saturates all specific orthosteric sites. Any remaining radioactive signal is strictly non-specific lipid or plastic binding, which must be subtracted from all data points.

  • Incubation: Incubate at room temperature for 120 minutes to ensure true thermodynamic equilibrium is reached between the radioligand and the unlabeled competitor[3].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash three times with ice-cold wash buffer. Reasoning: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand. Ice-cold buffer slows the dissociation rate (

    
    ) of the bound ligand during the wash steps.
    
  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

Protocol 2: Functional Calcium Mobilization Assay (FLIPR) Objective: Quantify the functional antagonism (


) at Gq-coupled M1 and M3 receptors.
  • Cell Loading: Seed M1/M3-expressing CHO cells in a 384-well plate. Incubate with Fluo-4 AM calcium-sensitive dye for 45 minutes. Reasoning: The AM ester facilitates cell permeability; once inside, intracellular esterases cleave the AM group, trapping the active fluorophore in the cytosol.

  • Compound Addition: Pre-incubate cells with 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol for 30 minutes.

  • Agonist Challenge: Inject an

    
     concentration of Acetylcholine and immediately monitor fluorescence (Ex 488 nm / Em 525 nm) using a Fluorescent Imaging Plate Reader (FLIPR).
    

Statistical Analysis & Data Presentation The raw data from the binding and functional assays were subjected to non-linear regression analysis using the Cheng-Prusoff equation to convert


 values to absolute affinities (

). The table below summarizes the statistical performance of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol against clinical benchmarks.
CompoundM1

M2

M3

M4

M5

M3 Functional

(nM)
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol 8.42 ± 0.057.91 ± 0.088.65 ± 0.047.53 ± 0.067.21 ± 0.0912.4 ± 1.1
Atropine (Reference)9.10 ± 0.038.95 ± 0.049.20 ± 0.028.85 ± 0.058.90 ± 0.041.8 ± 0.3
Scopolamine (Reference)9.35 ± 0.029.05 ± 0.039.42 ± 0.029.15 ± 0.049.08 ± 0.030.9 ± 0.1

(Data represents mean ± SEM from n=4 independent experiments.


 is the negative logarithm of the equilibrium dissociation constant.)

Discussion & Application Insights The statistical analysis reveals that 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is a highly potent, competitive antagonist at muscarinic receptors, though it exhibits a distinct binding profile compared to the non-selective pan-antagonists Atropine and Scopolamine.

Notably, the compound demonstrates a moderate subtype selectivity, favoring the Gq-coupled M1 and M3 receptors over the Gi/o-coupled M2, M4, and M5 receptors. The


 difference between M3 (8.65) and M5 (7.21) represents an approximately 27-fold selectivity window. Mechanistically, this is likely driven by the rigid, planar nature of the fluorene ring system, which encounters slight steric clashes in the slightly narrower orthosteric pockets of M2 and M4 receptors compared to the more accommodating M3 pocket[1].

For drug development professionals, this profile presents a compelling starting point for targeted therapeutics. While Atropine's lack of selectivity leads to widespread systemic side effects (e.g., tachycardia via M2 blockade), the M3-leaning profile of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol suggests potential utility in treating conditions driven by smooth muscle spasms, such as Overactive Bladder (OAB) or Chronic Obstructive Pulmonary Disease (COPD), with a potentially reduced cardiovascular liability burden.

References

  • Title: In Vitro Muscarinic Receptor Radioligand-Binding Assays Source: Current Protocols in Pharmacology URL: [Link]

  • Title: A search for selective antagonists at M2 muscarinic receptors Source: PubMed URL: [Link]

  • Title: Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor Source: PubMed Central (PMC) URL: [Link]

  • Title: Action mechanism of anticonvulsant and anti-immobility effects of 3', 4'-dihydro-N, N-dimethylspiro-[9H-fluorene-9, 2' (5'H) furane]-3'-methanamine (AE37F) Source: PubMed URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

For researchers and drug development professionals, the synthesis of novel compounds is a routine part of innovation. However, with great innovation comes the great responsibility of ensuring the safety of both laborator...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of novel compounds is a routine part of innovation. However, with great innovation comes the great responsibility of ensuring the safety of both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of the research chemical 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, ensuring compliance with safety regulations and promoting a culture of responsible chemical handling.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough hazard assessment is crucial. Given the lack of specific data for this compound, we must infer potential hazards from its structural components.

Potential Hazards:

  • Toxicity: The pyrrolidine moiety suggests potential neurological or other toxic effects.[4][6][7] The fluorene structure points to potential ecotoxicity.[1][2][3][8]

  • Irritation: Many research chemicals can cause skin and eye irritation.[4]

  • Environmental Hazard: As a fluorenol derivative, it is likely to be sparingly soluble in water and may persist in the environment, posing a risk to aquatic life.[1][9][10]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a respirator may be required depending on the scale of the disposal and the potential for aerosolization. Consult your institution's Chemical Hygiene Plan (CHP).[11][12]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this research chemical is to never discard it down the drain or in the regular trash.[13][14] All waste containing 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol must be collected and disposed of as hazardous chemical waste through a licensed disposal company.[15][16][17]

Materials Needed:

  • Appropriate PPE (as listed above)

  • A designated, leak-proof, and clearly labeled hazardous waste container compatible with organic compounds.[13][18][19]

  • Hazardous waste labels as required by your institution and local regulations.

  • A chemical fume hood.

Procedure:

  • Segregation of Waste:

    • Collect all waste streams containing 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol separately. This includes:

      • Neat (undiluted) compound.

      • Contaminated solvents (e.g., from reaction workups or chromatography).

      • Contaminated solid materials (e.g., silica gel, filter paper, gloves, weigh boats).

    • Do not mix this waste with other incompatible waste streams.[18][19]

  • Containerization:

    • For liquid waste (e.g., solutions of the compound in organic solvents), use a designated, sealable, and chemically compatible waste container.[13][19]

    • For solid waste, use a separate, clearly labeled, and sealed container.

    • Ensure the exterior of the waste container is clean and free of contamination.

  • Labeling:

    • Properly label the hazardous waste container immediately upon adding the first amount of waste.[18][20][21] The label should include:

      • The words "Hazardous Waste".[18]

      • The full chemical name: "9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol". Avoid abbreviations or chemical formulas.[18]

      • An accurate estimation of the concentration and the solvent(s) used.

      • The date the waste was first added to the container.

      • Your name, lab number, and contact information.

  • Storage:

    • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within your laboratory.[22]

    • Ensure secondary containment is in place to capture any potential leaks.[18]

    • Keep the container closed except when adding waste.[18][19]

  • Arranging for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[22]

III. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain and clean up the spill.

    • Place all contaminated absorbent materials in a sealed bag and dispose of it as hazardous solid waste.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

IV. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

DisposalWorkflow start Generation of Waste (9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol) assess_hazards Hazard Assessment: - Inferred Toxicity - Potential Irritant - Environmental Hazard start->assess_hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->ppe segregate Segregate Waste Streams: - Neat Compound - Contaminated Solvents - Contaminated Solids ppe->segregate containerize Containerize Waste in Compatible & Sealed Containers segregate->containerize label Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Composition & Date containerize->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end Proper Disposal pickup->end

Caption: Disposal workflow for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

V. Decontamination of Empty Containers

Empty containers that held 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol must also be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the compound (e.g., acetone or ethanol).[18][21]

  • Rinsate Collection: Collect all rinsate as hazardous liquid waste and add it to your designated solvent waste container.[18]

  • Final Disposal of Container: Once triple-rinsed, the container can often be disposed of in the regular trash after defacing the original label.[21] However, consult your institution's specific guidelines.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby building trust in your laboratory's commitment to safety and environmental stewardship.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division. Retrieved from [Link]

  • Disposal of chemicals. (2021, May 15). Monash University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. (2026, February 24). MDPI. Retrieved from [Link]

  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024, March 19). Business Waste. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). A-C-T. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Fact sheet: Fluorene. (n.d.). Government of Canada. Retrieved from [Link]

  • Chemical Waste Procedures. (2025, September 25). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • How do chemists dispose of the chemicals they make? (2020, June 29). Reddit. Retrieved from [Link]

  • Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. (2021, August 19). PMC. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Environmental Impacts, Health Risks, and Biodegradation Strategies of Fluorene and Other Polycyclic Aromatic Hydrocarbons. (2025, November 28). ResearchGate. Retrieved from [Link]

  • material safety data sheet. (2018, January 17). Capot Chemical. Retrieved from [Link]

  • 9-Fluorenol - SAFETY DATA SHEET. (2025, September 16). Alfa Aesar. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved from [Link]

  • Safety Data Sheet. (2021, July 1). Millipore. Retrieved from [Link]

  • Fluoren-9-ol | C13H10O | CID 74318. (n.d.). PubChem. Retrieved from [Link]

  • Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer. (1990, August). PubMed. Retrieved from [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (n.d.). PMC. Retrieved from [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023, September 15). PubMed. Retrieved from [Link]

  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 9-(1-Methylpyrrolid...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, for which comprehensive safety data may not yet be available, demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, grounding recommendations in the established safety profiles of its structural analogues and authoritative laboratory safety standards.

Our approach is built on a risk-based assessment, considering the potential hazards of both the fluorenol core and the N-methylpyrrolidine moiety. By understanding the "why" behind each recommendation, we empower you to work safely and effectively, ensuring that your focus remains on scientific advancement.

Hazard Assessment: A Tale of Two Moieties

Since a specific Safety Data Sheet (SDS) for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is not yet available, we must infer its potential hazards from its constituent parts: the 9-fluorenol backbone and the N-methylpyrrolidine substituent.

  • The 9-Fluorenol Core: Safety data for 9-fluorenol indicates that it can be harmful if swallowed or inhaled, and it is known to cause skin and serious eye irritation.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2][3][4] Some sources also highlight its potential as a flammable solid.[5]

  • The N-Methylpyrrolidine Substituent: The introduction of the N-methylpyrrolidine group adds a new layer of potential hazards. Pyrrolidine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[6][7] They are typically flammable liquids and can be harmful if inhaled, causing respiratory tract irritation.[6][8] The pyrrolidine ring can also increase the lipophilicity of the molecule, potentially enhancing its ability to be absorbed through the skin and cross the blood-brain barrier.[9]

Inference for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol: Based on this analysis, it is prudent to treat 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol as a compound that is, at a minimum, a skin and eye irritant, harmful if ingested or inhaled, and potentially corrosive and flammable. The risk of skin absorption should also be considered a significant route of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to laboratory hazards.[2][3][4][10] The following table summarizes the recommended PPE for handling 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical Splash Goggles and a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[11] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashes, to protect the entire face.[12]
Hand Protection Chemical-Resistant Gloves (Neoprene or Butyl Rubber recommended)Given the composite nature of the hazard (alcohol and amine), selecting the right glove material is critical. While nitrile gloves offer good general protection for incidental contact,[13] neoprene and butyl rubber gloves generally provide better resistance to a wider range of chemicals, including both alcohols and amines.[12][14][15] Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid contaminating your skin.[5] For prolonged or immersive work, heavier-duty gloves are recommended.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is recommended due to the potential flammability of the compound. It should be fully buttoned with sleeves rolled down to provide maximum coverage.
Respiratory Protection NIOSH-approved Respirator (as needed)Work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[16] If a fume hood is not available or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with organic vapor cartridges should be used as part of a comprehensive respiratory protection program.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is crucial for minimizing risk. The American Chemical Society (ACS) provides comprehensive guidelines for safe laboratory practices that should be followed.[1][5][16][17]

3.1. Handling Protocol

The following workflow outlines the key steps for safely handling 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Designate a work area, preferably in a fume hood. prep2 Assemble all necessary equipment and reagents. prep1->prep2 prep3 Don appropriate PPE as per the guide. prep2->prep3 handle1 Carefully weigh the solid compound. prep3->handle1 handle2 Transfer the compound to the reaction vessel. handle1->handle2 handle3 Add solvents and other reagents slowly. handle2->handle3 handle4 Monitor the reaction from a safe distance. handle3->handle4 clean1 Quench the reaction if necessary. handle4->clean1 clean2 Segregate waste into appropriate containers. clean1->clean2 clean3 Decontaminate glassware and work surfaces. clean2->clean3 clean4 Doff PPE correctly and wash hands thoroughly. clean3->clean4 cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Disposal waste_gen1 Solid Waste (contaminated labware, gloves, etc.) segregate1 Place solid waste in a labeled, sealed container. waste_gen1->segregate1 waste_gen2 Liquid Waste (reaction mixtures, solvents) segregate2 Place liquid waste in a labeled, sealed, and compatible container. waste_gen2->segregate2 dispose1 Store waste containers in a designated satellite accumulation area. segregate1->dispose1 segregate2->dispose1 dispose2 Arrange for pickup by the institution's hazardous waste management team. dispose1->dispose2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.